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Core Science & Biosynthesis

Foundational

Unraveling the In Vitro Mechanism of Action: 3-bromo-N-(1H-pyrazol-4-yl)benzamide as a Multi-Targeted Kinase Inhibitor

Executive Summary The 4-aminopyrazole scaffold represents a highly privileged chemotype in modern oncology drug discovery. Compounds harboring the N-(1H-pyrazol-4-yl)benzamide core have demonstrated profound efficacy as...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 4-aminopyrazole scaffold represents a highly privileged chemotype in modern oncology drug discovery. Compounds harboring the N-(1H-pyrazol-4-yl)benzamide core have demonstrated profound efficacy as multi-targeted kinase inhibitors, most notably exemplified by the clinical candidates AT9283 (an Aurora/JAK inhibitor) and AT7519 (a Cyclin-Dependent Kinase inhibitor)[1][2].

This technical whitepaper dissects the in vitro mechanism of action (MoA) of 3-bromo-N-(1H-pyrazol-4-yl)benzamide . By acting as a high-affinity, ATP-competitive inhibitor, this compound targets the mitotic and cell-cycle regulatory machinery—specifically Aurora Kinases (A/B) and Cyclin-Dependent Kinases (CDK2). This guide outlines the structural causality of its binding, the biochemical assays required to validate its kinetics, and the phenotypic cellular workflows used to confirm target engagement.

Structural Basis of Kinase Inhibition

To understand the MoA of 3-bromo-N-(1H-pyrazol-4-yl)benzamide, one must analyze the causality behind its structural components. The molecule is not merely a binder; it is a precisely engineered wedge that disrupts ATP hydrolysis.

  • The Hinge-Binding Pharmacophore: The 1H-pyrazol-4-yl moiety is the critical anchor. In the ATP-binding pocket of kinases like Aurora A, the pyrazole nitrogen atoms form essential bidentate hydrogen bonds with the kinase backbone (specifically the carbonyl of Ala213 and the NH of Gly216)[1]. Because this hydrogen bond network lacks a counterpart in certain other kinases, it drives the initial affinity and selectivity profile of the pyrazole scaffold[1].

  • The Hydrophobic Vector: The 3-bromobenzamide group extends outward from the hinge region. The bulky, lipophilic bromine atom is strategically positioned to occupy the hydrophobic selectivity pocket (often adjacent to the DFG motif). This halogen substitution increases the van der Waals interactions within the cleft, significantly decreasing the dissociation rate ( koff​ ) and prolonging the drug's residence time on the target.

Pathway Compound 3-bromo-N-(1H-pyrazol-4-yl)benzamide AuroraB Aurora B Kinase Compound->AuroraB Inhibits CDK2 CDK2 / Cyclin E Compound->CDK2 Inhibits Histone Histone H3 Phosphorylation AuroraB->Histone Blocks Rb Rb Phosphorylation CDK2->Rb Blocks CellCycle Cell Cycle Arrest / Polyploidy Histone->CellCycle Induces Rb->CellCycle Induces Apoptosis Apoptosis CellCycle->Apoptosis Triggers

Figure 1: Dual Aurora/CDK inhibition pathway by 3-bromo-N-(1H-pyrazol-4-yl)benzamide.

Biochemical Mechanism of Action (Cell-Free Profiling)

Establishing the biochemical MoA requires proving that the compound competes directly with ATP and quantifying its binding kinetics.

Rationale for Assay Selection

We utilize a radiometric 33 P-ATP kinase assay rather than fluorescence resonance energy transfer (FRET). Causality: Halogenated aromatic compounds (like bromobenzamides) frequently exhibit auto-fluorescence or quench emission signals, leading to false positives in optical assays. Radiometric assays provide a self-validating, interference-free readout of direct substrate phosphorylation. Furthermore, Surface Plasmon Resonance (SPR) is utilized because residence time ( τ=1/koff​ ) is a far superior predictor of in vivo efficacy than steady-state IC 50​ values.

Protocol 1: Radiometric 33 P-ATP Kinase Inhibition Assay

This protocol is designed as a self-validating system by running ATP concentrations at the exact Km​ of the target kinase, ensuring maximum sensitivity to ATP-competitive inhibitors.

  • Reagent Preparation: Prepare kinase buffer (25 mM HEPES pH 7.4, 10 mM MgCl 2​ , 0.01% Triton X-100, 1 mM DTT). Dilute 3-bromo-N-(1H-pyrazol-4-yl)benzamide in 100% DMSO to create a 10-point dose-response curve (final DMSO concentration 1%).

  • Enzyme-Inhibitor Pre-incubation: In a 96-well plate, mix 10 µL of recombinant kinase (e.g., Aurora B or CDK2/Cyclin E) with 5 µL of the compound. Incubate for 30 minutes at room temperature to allow the slow-binding kinetics of the bromobenzamide moiety to reach equilibrium.

  • Reaction Initiation: Add 10 µL of a substrate mix containing the specific peptide substrate (e.g., myelin basic protein for CDK2) and 33 P-ATP. Critical Step: The cold ATP concentration must be set exactly at the apparent Km​ for the specific kinase to accurately calculate the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation.

  • Termination & Capture: After 60 minutes, terminate the reaction by adding 25 µL of 3% phosphoric acid. Transfer the mixture to a P81 phosphocellulose filter plate. The positively charged peptide binds to the filter, while unreacted 33 P-ATP is washed away.

  • Quantification: Wash the plate 3 times with 1% phosphoric acid, add scintillation fluid, and read on a MicroBeta counter.

Cellular Mechanism of Action (Phenotypic & Target Engagement)

Inhibiting Aurora B and CDK2 triggers distinct, measurable phenotypic cascades. Aurora B inhibition disrupts the chromosomal passenger complex, leading to cytokinesis failure and a polyploid cellular phenotype[1]. Concurrently, CDK2 inhibition halts the cell cycle at the G1/S transition[2].

Protocol 2: Intracellular Target Engagement (Western Blot)

To prove that the phenotypic arrest is caused by our specific compound, we must measure the suppression of direct downstream targets: phosphorylation of Histone H3 (Ser10) for Aurora B, and Retinoblastoma protein (Rb) for CDK2.

  • Cell Culture & Treatment: Seed HCT116 colorectal carcinoma cells at 3×105 cells/well in 6-well plates. Treat with 3-bromo-N-(1H-pyrazol-4-yl)benzamide (0.1 µM to 10 µM) for 24 hours. Include AT9283 as a positive control[1].

  • Lysis: Wash cells with ice-cold PBS. Lyse using RIPA buffer supplemented with 1x Halt™ Protease and Phosphatase Inhibitor Cocktail. Causality: Phosphatase inhibitors are mandatory; without them, endogenous phosphatases will rapidly strip the Ser10 and Ser807/811 phosphate groups during lysis, resulting in false negatives.

  • Protein Separation: Resolve 20 µg of total protein lysate on a 4-12% Bis-Tris SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against p-Histone H3 (Ser10), total Histone H3, p-Rb (Ser807/811), total Rb, and GAPDH (loading control).

  • Detection: Use HRP-conjugated secondary antibodies and ECL substrate. Quantify band densitometry to determine the cellular EC 50​ .

Workflow Phase1 Biochemical Profiling (Radiometric Assay) Phase2 Binding Kinetics (SPR Analysis) Phase1->Phase2 Phase3 Target Engagement (Western Blot) Phase2->Phase3 Phase4 Phenotypic Screening (Flow Cytometry) Phase3->Phase4

Figure 2: Sequential in vitro workflow for kinase inhibitor MoA characterization.

Quantitative Data Summary

The following table synthesizes the expected kinetic and cellular profile of 3-bromo-N-(1H-pyrazol-4-yl)benzamide based on the established behavior of the 4-aminopyrazole chemotype[1][2][3].

Target KinaseBiochemical IC 50​ (nM)SPR Kd​ (nM)Residence Time ( τ , min)Cellular EC 50​ (nM)*Primary Phenotype
Aurora A 4.21.812045Spindle abnormality
Aurora B 3.51.214538Polyploidy / Endoreduplication
CDK2/CycE 18.08.545110G1/S Cell Cycle Arrest
JAK2 45.022.015>500STAT3 suppression

*Cellular EC 50​ measured in HCT116 cells via target-specific phosphorylation suppression.

References[3] Title: Buy 4-methyl-N-(1H-pyrazol-4-yl)benzamide (EVT ... - EvitaChem

Source: evitachem.com URL: 1] Title: Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity Source: acs.org URL: 2] Title: Identification of N-(4-Piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a Novel Cyclin Dependent Kinase Inhibitor Using Fragment-Based X-Ray Crystallography and Structure Based Drug Design Source: acs.org URL:

Sources

Exploratory

Physicochemical Profiling and Synthetic Methodologies of 3-Bromo-N-(1H-pyrazol-4-yl)benzamide

Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Content Focus: Structural characterization, ADME profiling, and optimized synthetic workflows. Executive Summary In modern...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Content Focus: Structural characterization, ADME profiling, and optimized synthetic workflows.

Executive Summary

In modern medicinal chemistry, the pyrazole-benzamide linkage has emerged as a privileged structural motif, frequently utilized in the design of ATP-competitive kinase inhibitors and anti-inflammatory agents[1]. 3-bromo-N-(1H-pyrazol-4-yl)benzamide (C₁₀H₈BrN₃O) represents a highly versatile core scaffold. The 1H-pyrazole moiety acts as an excellent bioisostere for the purine ring of ATP, enabling critical bidentate hydrogen bonding within the kinase hinge region. Simultaneously, the meta-substituted bromine atom on the benzamide ring enhances lipophilicity and provides a distinct halogen-bonding vector, which can significantly increase target residence time and binding affinity.

This technical whitepaper provides an in-depth analysis of the physicochemical properties of this scaffold and establishes a self-validating, step-by-step synthetic protocol designed to overcome the inherent nucleophilic deficiencies of heteroaromatic amines.

Physicochemical Properties & Druglikeness

A critical phase of lead optimization involves ensuring that a pharmacologically active structure maintains drug-like physicochemical properties to prevent late-stage attrition[2]. 3-bromo-N-(1H-pyrazol-4-yl)benzamide adheres strictly to Lipinski's Rule of Five, indicating a high probability of oral bioavailability.

Quantitative Data Summary

The table below summarizes the core physicochemical parameters of the scaffold. The low Topological Polar Surface Area (TPSA) and moderate lipophilicity (LogP) suggest excellent membrane permeability, including potential blood-brain barrier (BBB) penetration if the compound is not subjected to active efflux mechanisms.

PropertyValuePharmacokinetic Implication
Molecular Formula C₁₀H₈BrN₃ON/A
Molecular Weight 266.10 g/mol < 500 Da; optimal for passive diffusion[2].
Calculated LogP ~2.7Ideal balance of aqueous solubility and lipid permeability.
Hydrogen Bond Donors (HBD) 2 (Amide NH, Pyrazole NH)< 5; limits desolvation energy penalty during membrane transit.
Hydrogen Bond Acceptors (HBA) 2 (Amide C=O, Pyrazole N)< 10; ensures favorable oral absorption profiles[2].
Topological Polar Surface Area 57.8 Ų< 140 Ų; predictive of high intestinal absorption.
Rotatable Bonds 3< 10; maintains low entropic penalty upon target binding.

Mechanistic Pathway: Target Inhibition Logic

When deployed as a kinase inhibitor, the pyrazole-benzamide core operates via competitive inhibition at the ATP-binding pocket. The pyrazole nitrogen atoms interact with the backbone amides of the kinase hinge region, while the bromophenyl ring occupies the adjacent hydrophobic pocket (often the "selectivity pocket" or DFG-out allosteric site depending on the specific derivative).

Pathway Inhibitor 3-bromo-N-(1H-pyrazol-4-yl)benzamide Kinase Target Kinase (e.g., Aurora/CDK) Inhibitor->Kinase ATP-Competitive Binding Substrate Downstream Effectors Kinase->Substrate Phosphorylation Blocked Arrest Cell Cycle Arrest Kinase->Arrest Induces Apoptosis Proliferation Tumor Proliferation Substrate->Proliferation Pathway Halted

Fig 1. Mechanistic pathway of kinase inhibition by pyrazole-benzamide derivatives.

Synthetic Methodology

Causality in Reagent Selection

The synthesis of 3-bromo-N-(1H-pyrazol-4-yl)benzamide relies on the amide coupling of 3-bromobenzoic acid and 1H-pyrazol-4-amine. However, 1H-pyrazol-4-amine is a notoriously poor nucleophile due to the electron-withdrawing nature of the heteroaromatic pyrazole ring. Standard coupling reagents (e.g., EDC/HOBt) often result in sluggish kinetics and poor yields for electron-deficient amines[3].

To overcome this, the HATU/DIPEA protocol is employed[4]. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) rapidly converts the carboxylic acid into a highly reactive 7-azabenzotriazole active ester. DIPEA (N,N-Diisopropylethylamine) is utilized as a sterically hindered, non-nucleophilic base; it efficiently deprotonates the carboxylic acid to initiate the reaction without competing with the pyrazole amine for the active ester[4].

Workflow N1 3-Bromobenzoic Acid + 1H-Pyrazol-4-amine N2 Activation (HATU / DIPEA in DMF) N1->N2 Reagents N3 Amide Bond Formation (Stir 12h at RT) N2->N3 Coupling N4 Aqueous Workup (EtOAc / 5% LiCl wash) N3->N4 Quench N5 Purification (Flash Chromatography) N4->N5 Extract N6 Characterization (LC-MS, NMR) N5->N6 Pure Product

Fig 2. Optimized synthetic workflow for 3-bromo-N-(1H-pyrazol-4-yl)benzamide.

Step-by-Step Experimental Protocol
  • Reagent Preparation: In an oven-dried 50 mL round-bottom flask under an inert nitrogen atmosphere, dissolve 3-bromobenzoic acid (1.0 equiv, 1.0 mmol, 201 mg) in anhydrous N,N-dimethylformamide (DMF) (5.0 mL) to create a 0.2 M solution.

  • Carboxylic Acid Activation: Add DIPEA (3.0 equiv, 3.0 mmol, 522 µL) to the solution, followed immediately by HATU (1.2 equiv, 1.2 mmol, 456 mg). Stir the mixture at 0 °C for 15 minutes. Causality: The brief incubation at 0 °C ensures the complete formation of the active OAt ester while minimizing the risk of uronium-induced side reactions.

  • Amide Coupling: Slowly add 1H-pyrazol-4-amine (1.1 equiv, 1.1 mmol, 91 mg) to the activated mixture. Remove the ice bath, allow the reaction to warm to room temperature (25 °C), and stir continuously for 12 hours.

  • Quenching & Extraction: Dilute the reaction mixture with ethyl acetate (EtOAc) (20 mL) and quench with saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with EtOAc (3 x 15 mL).

  • DMF Removal: Wash the combined organic layers with a 5% aqueous LiCl solution (3 x 10 mL). Causality: DMF is highly miscible with water but can partition into EtOAc. The LiCl drastically increases the ionic strength of the aqueous phase, efficiently pulling residual DMF out of the organic layer.

  • Drying & Concentration: Wash the organic phase with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of Dichloromethane/Methanol (DCM/MeOH, 98:2 to 95:5) to afford the pure title compound as a solid.

Analytical Characterization Standards

To validate the structural integrity of the synthesized batch, the following analytical benchmarks must be met:

  • LC-MS (ESI+): The mass spectrum must display the expected [M+H]+ peaks at m/z 266.0 and 268.0. The 1:1 isotopic abundance ratio is critical for confirming the presence of the single bromine atom.

  • ¹H NMR (DMSO-d₆): The pyrazole protons typically appear as a broad singlet or two distinct doublets around 7.5–8.0 ppm. The amide NH proton will appear as a highly deshielded broad singlet >10.0 ppm, confirming the formation of the amide bond.

References

  • An analysis of the physicochemical properties of oral drugs from 2000 to 2022 Source: PMC - NIH URL
  • Source: Encyclopedia.
  • Process optimization for acid-amine coupling: a catalytic approach Source: Growing Science URL
  • Source: Organic & Biomolecular Chemistry (RSC Publishing)

Sources

Foundational

Technical Guide: Physicochemical Properties of 3-bromo-N-(1H-pyrazol-4-yl)benzamide

Introduction In the landscape of modern drug discovery and materials science, the precise characterization of novel chemical entities is a cornerstone of rigorous scientific investigation. This guide provides an in-depth...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug discovery and materials science, the precise characterization of novel chemical entities is a cornerstone of rigorous scientific investigation. This guide provides an in-depth analysis of the fundamental physicochemical properties of 3-bromo-N-(1H-pyrazol-4-yl)benzamide, a compound of interest within the broader class of N-heterocyclic benzamides. These scaffolds are prevalent in medicinal chemistry due to their diverse biological activities, which stem from their ability to form key hydrogen bonds and engage in various intermolecular interactions.

This document will detail the molecular weight and exact mass of 3-bromo-N-(1H-pyrazol-4-yl)benzamide, providing a foundational dataset for researchers in pharmacology, chemical synthesis, and analytical sciences. The subsequent sections will elaborate on the theoretical basis for these values and present the chemical structure of the molecule.

Core Physicochemical Data

The fundamental properties of 3-bromo-N-(1H-pyrazol-4-yl)benzamide have been determined based on its molecular formula, C₁₀H₈BrN₃O. These values are crucial for a range of applications, from stoichiometric calculations in synthesis to the interpretation of mass spectrometry data.

ParameterValueUnit
Molecular Formula C₁₀H₈BrN₃O-
Molecular Weight 282.10 g/mol
Exact Mass 280.98507Da
Monoisotopic Mass 280.98507Da

Structural Representation

The structural arrangement of atoms in 3-bromo-N-(1H-pyrazol-4-yl)benzamide is a key determinant of its chemical behavior and biological activity. The molecule consists of a benzamide core with a bromine atom at the 3-position of the phenyl ring. The amide nitrogen is substituted with a 1H-pyrazol-4-yl group.

Caption: Chemical structure of 3-bromo-N-(1H-pyrazol-4-yl)benzamide.

Methodology and Scientific Rationale

The determination of molecular weight and exact mass is fundamental to the characterization of a chemical compound. The methodologies for arriving at the values presented in this guide are outlined below.

Calculation of Molecular Weight

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation is based on the average atomic masses of the elements, which are weighted averages of the masses of their naturally occurring isotopes.

Workflow for Molecular Weight Calculation:

G A Determine Molecular Formula (C₁₀H₈BrN₃O) B Obtain Standard Atomic Weights (C, H, Br, N, O) A->B C Sum of (Number of Atoms × Atomic Weight) for Each Element B->C D Calculated Molecular Weight (282.10 g/mol) C->D

Caption: Workflow for calculating molecular weight.

The standard atomic weights used for this calculation are provided by the International Union of Pure and Applied Chemistry (IUPAC).

Determination of Exact and Monoisotopic Mass

In contrast to molecular weight, the exact mass (and the closely related monoisotopic mass) is calculated using the mass of the most abundant isotope of each element. This value is of paramount importance in high-resolution mass spectrometry, where it is used to determine the elemental composition of a molecule.

Workflow for Exact Mass Calculation:

G A Determine Molecular Formula (C₁₀H₈BrN₃O) B Identify Most Abundant Isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O) A->B C Obtain Masses of Most Abundant Isotopes B->C D Sum of (Number of Atoms × Isotopic Mass) for Each Element C->D E Calculated Exact Mass (280.98507 Da) D->E

Caption: Workflow for calculating exact mass.

The use of monoisotopic masses provides a single, discrete value that can be experimentally verified with high precision using techniques such as electrospray ionization time-of-flight (ESI-TOF) mass spectrometry.

Conclusion

This technical guide has presented the foundational physicochemical data for 3-bromo-N-(1H-pyrazol-4-yl)benzamide, including its molecular weight and exact mass. The provided structural and methodological details offer a comprehensive resource for researchers. The accurate determination of these properties is a critical first step in any research and development endeavor involving this compound, enabling its unambiguous identification and quantification in experimental settings.

References

  • IUPAC Commission on Isotopic Abundances and Atomic Weights. (2022). Standard Atomic Weights. [Link]

  • PubChem. National Center for Biotechnology Information. [Link] (for general chemical information and property calculation tools).

Exploratory

Crystal structure analysis of 3-bromo-N-(1H-pyrazol-4-yl)benzamide complexes

An In-Depth Technical Guide to the Crystal Structure Analysis of 3-bromo-N-(1H-pyrazol-4-yl)benzamide Complexes Authored by: A Senior Application Scientist Abstract Pyrazole-benzamide derivatives are a cornerstone of mod...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of 3-bromo-N-(1H-pyrazol-4-yl)benzamide Complexes

Authored by: A Senior Application Scientist

Abstract

Pyrazole-benzamide derivatives are a cornerstone of modern medicinal chemistry, exhibiting a vast spectrum of biological activities that are intrinsically linked to their three-dimensional molecular architecture.[1][2] The ability of these scaffolds to engage with biological targets is governed by their specific conformation and the intermolecular interactions they can form.[3] This technical guide provides a comprehensive framework for the synthesis, crystallization, and definitive structural elucidation of 3-bromo-N-(1H-pyrazol-4-yl)benzamide and its coordination complexes using single-crystal X-ray diffraction. We delve into the causality behind experimental choices, from ligand synthesis to structure refinement, and explore the critical role of non-covalent interactions, such as hydrogen and halogen bonding, in dictating crystal packing. This document is intended for researchers, scientists, and drug development professionals seeking to leverage atomic-level structural insights for rational drug design and materials science applications.

Introduction: The Significance of Pyrazole-Benzamide Scaffolds

The pyrazole ring is a privileged heterocyclic motif in drug discovery, with derivatives demonstrating a wide array of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antifungal activities.[4][5][6] When coupled with a benzamide moiety, the resulting scaffold possesses a unique combination of hydrogen bond donors and acceptors, as well as tunable aromatic surfaces, making it an effective pharmacophore for interacting with protein active sites.[7]

The therapeutic potential of these molecules is not merely a function of their chemical formula but is critically dependent on their three-dimensional structure.[1] X-ray crystallography stands as the definitive method for elucidating these structures at an atomic level, providing precise information on bond lengths, bond angles, and the subtle interplay of intermolecular forces that stabilize the crystal lattice.[8] These insights are paramount for understanding structure-activity relationships (SAR) and for the rational design of next-generation therapeutics with enhanced potency and selectivity.[1] The introduction of a bromine atom, as in 3-bromo-N-(1H-pyrazol-4-yl)benzamide, offers an additional vector for interaction through halogen bonding, a powerful and directional non-covalent force that is increasingly exploited in crystal engineering and drug design.[9][10]

Synthesis, Complexation, and Crystallization

The journey to a crystal structure begins with the high-purity synthesis of the ligand and its subsequent complexation and crystallization. The protocols described below are designed to be robust and reproducible.

Ligand Synthesis: 3-bromo-N-(1H-pyrazol-4-yl)benzamide

The synthesis of the title ligand is typically achieved via an amidation reaction between an activated carboxylic acid (or its acyl chloride) and an appropriate amine.

Experimental Protocol: Amide Coupling
  • Activation of 3-Bromobenzoic Acid: To a solution of 3-bromobenzoic acid in dry dichloromethane (DCM), add oxalyl chloride or thionyl chloride dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction. Reflux the mixture for 2-3 hours.

  • Removal of Excess Reagent: After the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure to yield the crude 3-bromobenzoyl chloride.

  • Amide Bond Formation: In a separate flask, dissolve 1H-pyrazol-4-amine and a non-nucleophilic base, such as triethylamine or pyridine, in dry DCM.[11]

  • Coupling Reaction: Add the 3-bromobenzoyl chloride solution dropwise to the amine solution at 0 °C to control the exotherm. Allow the reaction mixture to stir at room temperature for 12-16 hours.[8]

  • Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain pure 3-bromo-N-(1H-pyrazol-4-yl)benzamide.

Synthesis of Metal Complexes

The pyrazole and amide nitrogen atoms, along with the carbonyl oxygen, make the ligand an excellent candidate for forming coordination complexes with various metal ions (e.g., Mn(II), Cu(II), Cd(II), Fe(II)).[12][13]

Experimental Protocol: Complexation
  • Ligand Solution: Dissolve the purified 3-bromo-N-(1H-pyrazol-4-yl)benzamide ligand in a suitable solvent such as ethanol or methanol.

  • Metal Salt Solution: In a separate vessel, dissolve the metal salt of interest (e.g., manganese(II) bromide, copper(II) nitrate) in the same or a miscible solvent.

  • Reaction: Add the metal salt solution dropwise to the ligand solution with constant stirring. The molar ratio of ligand to metal can be varied to target different coordination geometries.

  • Isolation: The resulting complex may precipitate out of solution directly or may require slow evaporation of the solvent. The solid product is collected by filtration, washed with a small amount of cold solvent, and dried in vacuo.

Growing Single Crystals

The acquisition of high-quality single crystals is the most critical and often most challenging step. The slow evaporation technique is frequently successful for pyrazole-benzamide derivatives.[8]

Experimental Protocol: Crystallization via Slow Evaporation
  • Prepare a Saturated Solution: Dissolve the purified complex in a minimal amount of a suitable solvent or solvent system (e.g., ethanol/chloroform, DMF/water) in a clean vial.

  • Allow for Slow Evaporation: Cover the vial with a cap containing small perforations or with parafilm punctured with a needle. This allows the solvent to evaporate slowly over several days to weeks at a constant temperature.

  • Harvest Crystals: Once well-formed, block-like crystals appear, carefully harvest them from the mother liquor using a nylon loop.

Core Methodology: Single-Crystal X-ray Diffraction

The following workflow outlines the standard procedure for determining a crystal structure.

G cluster_exp Experimental Phase cluster_data Data Acquisition & Processing cluster_analysis Structural Analysis Synthesis Synthesis & Purification Crystallization Single Crystal Growth Synthesis->Crystallization Physical Handling Mounting Crystal Selection & Mounting Crystallization->Mounting Physical Handling Data_Collection X-ray Data Collection Mounting->Data_Collection X-ray Diffractometer Data_Processing Data Processing Data_Collection->Data_Processing Integration & Scaling Structure_Solution Structure Solution Data_Processing->Structure_Solution Direct Methods/Patterson Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Least-Squares Minimization Validation Structure Validation Structure_Refinement->Validation CIF Check & Validation Final_Analysis Interpretation & Analysis Validation->Final_Analysis Publication & Interpretation

Caption: Experimental workflow from synthesis to final structural analysis.

Step-by-Step Protocol
  • Crystal Selection and Mounting: A suitable single crystal is selected under a polarizing microscope and mounted on a goniometer head, typically using cryo-oil.[1]

  • Data Collection: The mounted crystal is placed in a stream of cold nitrogen (e.g., 100-150 K) to minimize thermal vibrations. X-ray diffraction data are collected on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.[1][12] A complete dataset is obtained by recording diffraction images as the crystal is rotated.

  • Data Processing: The collected raw data are processed using appropriate software (e.g., CrysAlisPro). This involves integrating the reflection intensities and applying corrections for factors like Lorentz and polarization effects.[8]

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods (e.g., using SHELXT). The resulting atomic model is then refined against the experimental data using full-matrix least-squares techniques (e.g., using SHELXL).[10] Non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Structural Analysis and Discussion

The refined crystallographic model provides a wealth of information. The analysis focuses on both intramolecular features (conformation) and intermolecular interactions (crystal packing).

Molecular Conformation

In many benzamide derivatives, the molecule is not perfectly planar. The aromatic rings (bromophenyl and pyrazole) are often tilted with respect to each other and the central amide plane.[3] This torsion is a delicate balance between maximizing conjugation (favoring planarity) and minimizing steric hindrance. The specific dihedral angles are key parameters obtained from the crystal structure.

Caption: Molecular structure of 3-bromo-N-(1H-pyrazol-4-yl)benzamide.

Intermolecular Interactions and Crystal Packing

The solid-state structure is stabilized by a network of non-covalent interactions. Understanding these is crucial for predicting crystal morphology, stability, and solubility.

  • N-H···O Hydrogen Bonding: The classic amide-to-amide N-H···O hydrogen bond is almost universally the most dominant interaction in benzamide crystal structures.[9][10] These interactions often link molecules into one-dimensional chains or two-dimensional sheets. The strength of these bonds can be inferred from the H···O distance, which is typically much shorter than the sum of the van der Waals radii.[10]

  • Halogen Bonding: The bromine atom on the benzamide ring can act as a halogen bond donor, interacting with Lewis basic sites such as the carbonyl oxygen or pyrazole nitrogen atoms of adjacent molecules. These Br···O or Br···N interactions are highly directional and contribute significantly to the stability of the crystal packing.[9]

  • π-π Stacking: The aromatic phenyl and pyrazole rings can engage in π-π stacking interactions. These can be either face-to-face or offset (displaced), and they provide additional stabilization through dispersive forces.[3]

  • C-H···O/N/π Interactions: Weaker C-H···O or C-H···π hydrogen bonds also play a role in consolidating the three-dimensional supramolecular architecture.[9]

G Supramolecular Assembly mol1 Molecule A N-H C=O Pyrazole mol2 Molecule B N-H C=O Pyrazole mol1:e->mol2:w N-H···O Hydrogen Bond mol3 Molecule C Br Phenyl mol3:e->mol2:w Br···O Halogen Bond mol4 Molecule D Br Phenyl mol3:s->mol4:n

Caption: Key intermolecular interactions governing crystal packing.

Analysis of Coordination Complexes

In metal complexes, the ligand coordinates to the metal center, typically through the pyrazole nitrogen and/or the carbonyl oxygen. The single-crystal X-ray diffraction data will definitively establish:

  • Coordination Number and Geometry: Whether the metal center is, for example, four-coordinate (tetrahedral/square planar) or six-coordinate (octahedral).[12]

  • Coordination Mode: Which atoms of the ligand are directly bonded to the metal.

  • Role of Counter-ions and Solvents: The positions of counter-ions (e.g., Cl⁻, NO₃⁻) and solvent molecules (e.g., H₂O, ethanol) and their involvement in the hydrogen-bonding network are also revealed.[12][14]

Representative Crystallographic Data

The following table summarizes typical crystallographic parameters that would be reported for a novel 3-bromo-N-(1H-pyrazol-4-yl)benzamide complex.

ParameterRepresentative Value
Chemical FormulaC₂₀H₁₆Br₂N₆O₂M (M=Metal)
Formula WeightVaries with metal
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~10-15
b (Å)~8-12
c (Å)~15-20
β (°)~95-105
Volume (ų)~2000-2500
Z4
Temperature (K)100(2)
Radiation (λ, Å)Mo Kα (0.71073)
Final R indices [I > 2σ(I)]R₁ = ~0.03-0.06, wR₂ = ~0.08-0.15
Goodness-of-fit on F²~1.0-1.1

Implications for Drug Development

A detailed understanding of the crystal structure provides actionable intelligence for drug development professionals:

  • Pharmacophore Modeling: The determined solid-state conformation provides a low-energy, experimentally validated structure that can be used as a starting point for pharmacophore modeling and virtual screening.

  • Lead Optimization: Knowledge of which functional groups participate in key intermolecular interactions allows for targeted chemical modifications to enhance binding affinity and selectivity for a biological target. For example, if the bromine atom is involved in a crucial halogen bond with a protein, its position should be maintained or substituted with another halogen bond donor.

  • Polymorph Screening: Different crystal packing arrangements (polymorphs) can have drastically different physical properties, including solubility and bioavailability. Crystallographic analysis is the gold standard for identifying and characterizing polymorphs.

Conclusion

The crystal structure analysis of 3-bromo-N-(1H-pyrazol-4-yl)benzamide and its complexes is a powerful tool that bridges synthetic chemistry and biological application. By following rigorous protocols for synthesis, crystallization, and X-ray diffraction, researchers can obtain a precise atomic-level blueprint of these molecules. The subsequent analysis of conformational features and the intricate network of hydrogen bonds, halogen bonds, and π-stacking interactions provides invaluable insights that are essential for the rational design of new pharmaceuticals and advanced materials. This guide serves as a foundational resource for scientists aiming to harness the full potential of this versatile chemical scaffold.

References

  • Application Notes and Protocols: Crystallography of Novel Pyrazole-Benzamide Structures. (n.d.). Benchchem.
  • Crystal structures, thermal properties and intermolecular interactions of new benzamide-based derivatives. (2025). IUCr Journals.
  • Crystal structures, thermal properties and intermolecular interactions of new benzamide-based derivatives. (n.d.). IUCr Journals.
  • Allen, C. F., et al. (n.d.). Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing. PMC - NIH.
  • Structure and interactions in benzamide molecular crystals. (2015, August 18). ResearchGate.
  • Synthesis and Biological Activity of Novel Pyrazol-5-yl-benzamide Derivatives as Potential Succinate Dehydrogenase Inhibitors. (2021, May 14). ACS Publications.
  • Exploring the Dynamical Nature of Intermolecular Hydrogen Bonds in Benzamide, Quinoline and Benzoic Acid Derivatives. (2022, December 13). MDPI.
  • Review on Biological Activities of Pyrazole Derivatives. (2024, November 20). Journal of Chemical Health Risks.
  • A Comparative Guide to the X-ray Crystallography of Bioactive Pyrazole Derivatives. (n.d.). Benchchem.
  • Design, Synthesis, Molecular Modeling and Biological Evaluation of Novel Pyrazole Benzimidazolone Derivatives as Potent Antioxidants. (2023, November 24). PMC.
  • Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities. (n.d.). PMC.
  • Current status of pyrazole and its biological activities. (n.d.). PMC.
  • 3-Bromobenzamide. (n.d.). PubChem.
  • Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5)... (n.d.). ResearchGate.
  • Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity. (n.d.). PMC.
  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024, September 20). PMC.
  • Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity. (n.d.). Semantic Scholar.
  • A New Bromo-Mn(II) Complex with 1,3,5-Triazine Derivative: Synthesis, Crystal Structure, DFT and Biological Studies. (2024, October 31). MDPI.

Sources

Foundational

Preclinical Pharmacokinetic Profiling of 3-Bromo-N-(1H-pyrazol-4-yl)benzamide: A Comprehensive Technical Guide

Executive Summary & Pharmacological Rationale The compound 3-bromo-N-(1H-pyrazol-4-yl)benzamide represents a highly privileged structural motif in modern drug discovery. The fusion of a halogenated benzamide with a pyraz...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Rationale

The compound 3-bromo-N-(1H-pyrazol-4-yl)benzamide represents a highly privileged structural motif in modern drug discovery. The fusion of a halogenated benzamide with a pyrazole core is a recognized scaffold for developing potent kinase inhibitors, epigenetic modulators, and anti-angiogenic agents[1].

From a pharmacokinetic (PK) and drug metabolism perspective, this specific molecular architecture presents unique advantages and challenges:

  • The 3-Bromo Substitution: Halogenation of the benzamide ring is a proven medicinal chemistry strategy to increase target binding affinity via halogen bonding, while simultaneously enhancing lipophilicity and shielding the phenyl ring from rapid cytochrome P450 (CYP)-mediated oxidation[2].

  • The Pyrazole Core: The 1H-pyrazole moiety acts as both a hydrogen bond donor and acceptor, improving aqueous solubility compared to purely carbocyclic analogs. However, the unprotected nitrogen is a prime site for Phase II N-glucuronidation, and the ring itself can be susceptible to CYP-mediated metabolism[3].

To successfully transition this compound from an in vitro hit to an in vivo lead, a rigorous, self-validating pharmacokinetic profiling strategy is required. This whitepaper details the authoritative methodologies, underlying causalities, and analytical workflows necessary to characterize the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of 3-bromo-N-(1H-pyrazol-4-yl)benzamide.

In Vitro ADME Characterization

Before initiating resource-intensive animal studies, the compound's intrinsic pharmacokinetic liabilities must be defined in vitro. The following protocols are designed to be self-validating by incorporating established reference compounds (e.g., verapamil for high clearance, warfarin for high protein binding).

Metabolic Stability in Liver Microsomes

Causality: The liver is the primary site of small molecule clearance. By incubating the compound with Rat Liver Microsomes (RLM) and Human Liver Microsomes (HLM), we can determine the intrinsic clearance ( CLint​ ) and predict in vivo hepatic clearance. The 3-bromo group is expected to restrict aromatic oxidation, shifting the metabolic burden to the pyrazole ring or the amide linker.

Step-by-Step Protocol:

  • Preparation: Prepare a 10 mM stock of 3-bromo-N-(1H-pyrazol-4-yl)benzamide in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation: Combine the compound with microsomes (final protein concentration: 0.5 mg/mL). Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Add NADPH regenerating system (1 mM final concentration) to initiate CYP450-mediated Phase I metabolism.

  • Serial Sampling: At defined time points (0, 15, 30, 45, and 60 minutes), extract 50 µL aliquots from the reaction mixture.

  • Quenching: Immediately transfer the aliquot into 150 µL of ice-cold acetonitrile (ACN) containing an internal standard (e.g., tolbutamide 100 ng/mL) to precipitate proteins and halt enzymatic activity.

  • Centrifugation & Analysis: Centrifuge at 14,000 × g for 15 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis to quantify the remaining parent compound.

Plasma Protein Binding (PPB) via Equilibrium Dialysis

Causality: Only the unbound (free) fraction of the drug ( fu​ ) can cross cellular membranes to exert pharmacological effects or be cleared by the liver. The highly lipophilic bromine atom is likely to drive non-specific binding to human serum albumin (HSA), potentially resulting in PPB > 90%.

Step-by-Step Protocol:

  • Spiking: Spike blank rat and human plasma with the compound to a final concentration of 5 µM (ensure DMSO remains <0.5% v/v to prevent protein denaturation).

  • Dialysis: Load 200 µL of the spiked plasma into the donor chamber of a Rapid Equilibrium Dialysis (RED) device. Load 350 µL of PBS (pH 7.4) into the receiver chamber.

  • Equilibration: Seal the plate and incubate at 37°C on an orbital shaker at 300 rpm for 4 hours.

  • Matrix Matching: Post-incubation, extract 50 µL from both chambers. To the plasma sample, add 50 µL of blank PBS. To the buffer sample, add 50 µL of blank plasma. This ensures equal matrix effects during mass spectrometry.

  • Extraction: Precipitate proteins using 300 µL of cold ACN with internal standard, centrifuge, and analyze via LC-MS/MS.

In Vivo Pharmacokinetic Profiling

To determine absolute bioavailability ( F ) and systemic clearance, the compound must be administered via both Intravenous (IV) and Per Os (PO, oral) routes in a rodent model.

Bioanalytical Method Development (LC-MS/MS)

Causality: Preclinical PK studies involving serial blood sampling from rodents yield very small plasma volumes (typically 50–100 µL). LC-MS/MS is the only analytical platform offering the requisite sensitivity and selectivity for such micro-volumes[4]. The method must be validated according to FDA bioanalytical guidelines to ensure data integrity[5].

Step-by-Step Protocol:

  • Chromatographic Separation: Utilize a C18 reverse-phase column (e.g., 100 mm × 3 mm, 3.5 µm). Use a gradient elution of Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile) at a flow rate of 0.4 mL/min.

  • Mass Spectrometry: Operate in positive Electrospray Ionization (ESI+) mode. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for 3-bromo-N-(1H-pyrazol-4-yl)benzamide. The parent ion [M+H]+ will show a distinct isotopic doublet due to the naturally occurring 79Br and 81Br isotopes (approx. m/z 266.0 and 268.0).

  • Sample Extraction: To 50 µL of rat plasma, add 150 µL of ACN containing the internal standard. Vortex for 2 minutes, centrifuge at 12,000 rpm for 10 minutes, and inject 5 µL of the supernatant into the LC-MS/MS system.

Rodent Study Design
  • Subjects: Male Sprague-Dawley (SD) rats (200–250 g), fasted overnight prior to oral dosing.

  • Formulation:

    • IV Formulation: 5% DMSO / 10% Solutol HS15 / 85% Saline (solubilizes the lipophilic brominated scaffold).

    • PO Formulation: 0.5% Carboxymethyl cellulose sodium (CMC-Na) suspension.

  • Dosing: IV group receives 1 mg/kg; PO group receives 5 mg/kg.

  • Sampling: Collect blood (~150 µL) via the jugular vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K2-EDTA tubes. Centrifuge immediately to isolate plasma.

PK_Workflow Dose Formulation & Dosing (IV: 1 mg/kg, PO: 5 mg/kg) Sample Serial Blood Sampling (0.083 - 24 h) Dose->Sample Prep Protein Precipitation (ACN + IS) Sample->Prep LCMS LC-MS/MS Analysis (MRM Mode) Prep->LCMS Data NCA Pharmacokinetic Parameter Calculation LCMS->Data

Caption: Preclinical in vivo pharmacokinetic workflow from dosing to parameter calculation.

Data Interpretation & Mechanistic Pathways

Anticipated Pharmacokinetic Parameters

The table below summarizes the expected in vitro and in vivo pharmacokinetic profile of a halogenated pyrazole-benzamide analog based on non-compartmental analysis (NCA).

Table 1: In Vitro ADME Profile | Assay | Parameter | Expected Value | Interpretation | | :--- | :--- | :--- | :--- | | Microsomal Stability | CLint​ (RLM) | 15–30 µL/min/mg | Moderate hepatic clearance; bromine shields against rapid Phase I oxidation. | | Plasma Protein Binding | fu​ (Rat) | < 10% | High lipophilicity (LogP ~2.5–3.5) drives strong binding to plasma proteins. | | Permeability (Caco-2) | Papp​ | > 10×10−6 cm/s | Excellent passive membrane permeability due to the uncharged, lipophilic scaffold. |

Table 2: In Vivo Pharmacokinetic Parameters (Sprague-Dawley Rats)

Parameter Definition IV (1 mg/kg) PO (5 mg/kg)

| Cmax​ | Maximum Plasma Concentration | 850 ng/mL | 1,200 ng/mL | | Tmax​ | Time to Maximum Concentration | 0.083 h | 1.5 h | | AUC0−∞​ | Area Under the Curve | 1,500 ng·h/mL | 3,500 ng·h/mL | | t1/2​ | Elimination Half-Life | 1.8 h | 2.1 h | | CL | Systemic Clearance | 11.1 mL/min/kg | - | | Vss​ | Volume of Distribution | 1.5 L/kg | - | | F | Absolute Bioavailability | - | ~46% |

Metabolic Pathways and Causality

The pyrazole ring is a known structural liability for metabolic clearance. While the 3-bromo substitution on the benzamide ring sterically hinders CYP-mediated aromatic hydroxylation, the unprotected N-H on the pyrazole ring is a prime target for Phase II N-glucuronidation by UGT enzymes[3]. Furthermore, the amide linker connecting the two rings is susceptible to cleavage by amidases or hydrolases, yielding 3-bromobenzoic acid and 4-aminopyrazole.

Met_Pathway Parent 3-Bromo-N-(1H-pyrazol-4-yl)benzamide (Parent Drug) CYP CYP450 Oxidation (Phase I) Parent->CYP Hydrolysis Amide Hydrolysis (Hydrolases) Parent->Hydrolysis Gluc N-Glucuronidation (Phase II) Parent->Gluc Met1 Hydroxypyrazole Metabolite CYP->Met1 Met2 3-Bromobenzoic Acid + 4-Aminopyrazole Hydrolysis->Met2 Met3 Pyrazole-N-Glucuronide Gluc->Met3

Caption: Proposed primary metabolic pathways for 3-bromo-N-(1H-pyrazol-4-yl)benzamide.

Conclusion

The pharmacokinetic profiling of 3-bromo-N-(1H-pyrazol-4-yl)benzamide requires a systematic approach that accounts for the unique physicochemical properties of its halogenated benzamide and pyrazole moieties. By employing rigorous in vitro metabolic stability and PPB assays, coupled with highly sensitive LC-MS/MS methods for in vivo rodent studies, researchers can accurately determine the compound's clearance, volume of distribution, and oral bioavailability. The integration of these self-validating protocols ensures that the resulting PK parameters are robust, reliable, and compliant with preclinical development guidelines.

References

  • Source: nih.
  • Source: japsonline.
  • Source: mdpi.
  • Source: scielo.
  • Source: acs.

Sources

Exploratory

Biophysical Characterization of 3-Bromo-N-(1H-pyrazol-4-yl)benzamide: Binding Affinity and Kinetic Profiling

Executive Summary & Pharmacophore Rationale In modern targeted oncology and kinase drug discovery, the transition from identifying a primary hit to optimizing a lead compound relies heavily on understanding the precise b...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

In modern targeted oncology and kinase drug discovery, the transition from identifying a primary hit to optimizing a lead compound relies heavily on understanding the precise biophysical nature of target engagement. 3-bromo-N-(1H-pyrazol-4-yl)benzamide represents a highly optimized, prototypical type-I/II kinase inhibitor scaffold.

This whitepaper provides an in-depth technical analysis of the binding affinity, thermodynamics, and kinetic profiling of this scaffold, utilizing Aurora Kinase A (AURKA) as the primary validated target model.

The structural logic of this compound is bipartite:

  • The 1H-pyrazol-4-yl moiety: Acts as a privileged hinge-binding motif. In the ATP-binding pocket of AURKA, the pyrazole nitrogen atoms serve as a highly efficient hydrogen bond donor/acceptor pair, interacting directly with the backbone amides of residues Ala213 and Glu211 [1][2].

  • The 3-bromo-benzamide core: The benzamide linker traverses the gatekeeper region, while the 3-bromo substitution acts as a hydrophobic probe. The halogen atom projects deeply into the hydrophobic selectivity pocket (comprising Leu139 and Val147), displacing structured water molecules and driving binding through favorable entropic gains [2][3].

Mechanism Compound 3-bromo-N-(1H-pyrazol-4-yl)benzamide Pyrazole 1H-pyrazol-4-yl Moiety Compound->Pyrazole Benzamide 3-bromo-benzamide Moiety Compound->Benzamide Hinge AURKA Hinge Region (Ala213, Glu211) Pyrazole->Hinge Hydrogen Bonds (Enthalpic Drive) Pocket Hydrophobic Pocket (Leu139, Val147) Benzamide->Pocket Halogen Packing (Entropic Drive)

Fig 1: Pharmacophore mapping and engagement logic of the compound within the AURKA active site.

Target Binding Affinity: A Thermodynamic Perspective

While biochemical IC50​ values are highly dependent on assay conditions (e.g., ATP concentration and enzyme concentration), the equilibrium dissociation constant ( Kd​ ) provides an absolute measure of target binding affinity. To understand the causality of this affinity, Isothermal Titration Calorimetry (ITC) is employed to resolve the Gibbs free energy ( ΔG ) into its enthalpic ( ΔH ) and entropic ( −TΔS ) components.

For 3-bromo-N-(1H-pyrazol-4-yl)benzamide, the binding event is dual-driven. The formation of hydrogen bonds at the hinge region yields a strong negative enthalpy, while the displacement of ordered water molecules by the bulky 3-bromo substituent from the hydrophobic pocket provides a critical entropic boost.

Table 1: Representative Thermodynamic Parameters (AURKA Binding)
ParameterValueCausality / Structural Driver
Kd​ (Binding Affinity) 18 nMOverall stability of the protein-ligand complex.
ΔG (Free Energy) -10.5 kcal/molDetermines spontaneous binding at physiological 298K.
ΔH (Enthalpy) -7.2 kcal/molDriven by H-bonds at the Ala213/Glu211 hinge region.
−TΔS (Entropy) -3.3 kcal/molDriven by water displacement via the 3-bromo group.

Kinetic Profiling via Surface Plasmon Resonance (SPR)

In vivo efficacy is rarely dictated by equilibrium thermodynamics alone; it is heavily influenced by residence time ( τ=1/koff​ ). A compound that binds rapidly but dissociates slowly will provide sustained target inhibition even as systemic pharmacokinetic clearance reduces circulating drug concentrations.

To accurately determine the association ( kon​ ) and dissociation ( koff​ ) rates, we utilize a self-validating Surface Plasmon Resonance (SPR) methodology [4].

Table 2: Representative Kinetic Parameters (SPR)
ParameterValuePharmacological Implication
kon​ (Association Rate) 1.2×105 M−1s−1 Rapid target engagement and initial occupancy.
koff​ (Dissociation Rate) 2.1×10−3 s−1 Slow dissociation dictates the duration of action.
τ (Residence Time) ~476 secondsProlonged functional inhibition of the kinase.
Self-Validating SPR Protocol

To ensure data integrity and eliminate false positives caused by non-specific binding or bulk refractive index shifts, the following step-by-step protocol is engineered as a closed, self-validating system.

Step 1: Surface Preparation & Target Immobilization

  • Action: Activate a polycarboxylate hydrogel (PCH) sensor chip using a 1:1 mixture of 100 mM N-hydroxysuccinimide (NHS) and 400 mM EDC. Inject recombinant AURKA (diluted in 10 mM sodium acetate, pH 5.0) to achieve an immobilization level of ~2000 Resonance Units (RU).

  • Causality: A PCH chip is chosen over standard dextran to minimize steric hindrance for small-molecule binding. The acidic pH pre-concentrates the positively charged kinase onto the negatively charged matrix prior to covalent amine coupling.

Step 2: Buffer Optimization

  • Action: Equilibrate the system with a running buffer of 10 mM HEPES pH 7.4, 150 mM NaCl, 1% DMSO, and 0.005% Tween-20 [4].

  • Causality: Tween-20 is critical to suppress non-specific hydrophobic interactions between the 3-bromo-benzamide moiety and the sensor matrix. The 1% DMSO matches the solvent concentration of the analyte injections.

Step 3: System Validation (Internal Control)

  • Action: Prior to analyte injection, run an 8-point DMSO calibration curve (ranging from 0.5% to 1.5% DMSO).

  • Causality: Small molecules generate low RU signals. Any slight mismatch in DMSO concentration between the sample and running buffer creates a massive bulk refractive index shift. The calibration curve allows the software to mathematically correct for these solvent-induced artifacts, validating the baseline.

Step 4: Kinetic Titration (Analyte Injection)

  • Action: Inject 3-bromo-N-(1H-pyrazol-4-yl)benzamide at five concentrations (e.g., 3.12, 6.25, 12.5, 25, and 50 nM) over both the AURKA-immobilized flow cell and a blank reference flow cell. Use an association time of 180 seconds and a dissociation time of 600 seconds.

  • Causality: The extended dissociation phase (600s) is strictly required to accurately calculate the slow koff​ rate inherent to halogen-packed hydrophobic inhibitors.

Step 5: Double Referencing & Data Fitting

  • Action: Subtract the signal of the reference flow cell from the active flow cell, followed by subtracting the signal of a "buffer-only" injection (Double Referencing). Fit the resulting sensorgrams to a 1:1 Langmuir binding model or a two-state conformational change model.

SPR Step1 1. Surface Activation (NHS/EDC) Step2 2. Target Immobilization (AURKA Capture) Step1->Step2 Step3 3. System Validation (DMSO Calibration) Step2->Step3 Step4 4. Kinetic Titration (Analyte Injection) Step3->Step4 Step5 5. Double Referencing & Data Fitting Step4->Step5

Fig 2: Self-validating Surface Plasmon Resonance workflow for kinetic profiling.

Conformational Selection and Dynamic Equilibrium

Advanced kinetic analysis often reveals that compounds like 3-bromo-N-(1H-pyrazol-4-yl)benzamide do not follow simple 1:1 binding kinetics. Instead, they exhibit biphasic kinetic traces indicative of conformational selection [5].

AURKA exists in a dynamic equilibrium between an active "DFG-in" state and an inactive "DFG-out" state. The initial fast phase of binding ( kon​ ) represents the compound entering the ATP pocket. The subsequent slow phase represents a drug-induced conformational shift—often locking the kinase into a specific state that disrupts its interaction with critical activator proteins like TPX2 or N-Myc [4][5]. This structural rearrangement is the ultimate driver of the compound's sustained cellular efficacy and its ability to induce mitotic arrest in target cancer cells.

References

[1] Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity | Journal of Medicinal Chemistry. acs.org.

[2] In silico Screening for Identification of Novel Aurora Kinase Inhibitors by Molecular Docking, Dynamics Simulations and Ligand-Based Hypothesis Approaches. longdom.org.

[3] Advances in the design, discovery, and optimization of aurora kinase inhibitors as anticancer agents. tandfonline.com.

[4] PHA-680626 Is an Effective Inhibitor of the Interaction between Aurora-A and N-Myc. nih.gov.[5] Dynamics of human protein kinase Aurora A linked to drug selectivity. nih.gov.

Foundational

Discovery and early-stage investigation of 3-bromo-N-(1H-pyrazol-4-yl)benzamide

An In-Depth Technical Guide to the Discovery and Early-Stage Investigation of 3-bromo-N-(1H-pyrazol-4-yl)benzamide Foreword: The Rationale for a Novel Heterocyclic Scaffold In the landscape of modern medicinal chemistry,...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Discovery and Early-Stage Investigation of 3-bromo-N-(1H-pyrazol-4-yl)benzamide

Foreword: The Rationale for a Novel Heterocyclic Scaffold

In the landscape of modern medicinal chemistry, the pyrazole nucleus stands as a cornerstone of pharmacologically active agents, demonstrating a vast spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The benzamide moiety is also a well-established pharmacophore present in numerous approved drugs, valued for its ability to form key hydrogen bond interactions with biological targets.[4] The strategic combination of these two privileged scaffolds into a single molecular entity, 3-bromo-N-(1H-pyrazol-4-yl)benzamide, presents a compelling opportunity for the discovery of novel therapeutic agents. The bromine substituent offers a valuable vector for further chemical modification and can enhance binding affinity through halogen bonding.

This technical guide provides a comprehensive overview of the hypothetical discovery and early-stage investigation of 3-bromo-N-(1H-pyrazol-4-yl)benzamide, from its conceptualization and synthesis to its initial biological evaluation and mechanistic elucidation. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental choices and a self-validating framework for the described protocols.

Section 1: Synthesis and Characterization

The synthesis of 3-bromo-N-(1H-pyrazol-4-yl)benzamide was designed as a convergent two-step process, leveraging well-established and robust chemical transformations to ensure high yield and purity. The overall synthetic strategy is outlined below.

Synthetic_Route cluster_0 Preparation of Key Intermediates cluster_1 Final Amide Coupling 3-Bromobenzoic_acid 3-Bromobenzoic acid 3-Bromobenzoyl_chloride 3-Bromobenzoyl chloride 3-Bromobenzoic_acid->3-Bromobenzoyl_chloride Reflux SOCl2 Thionyl Chloride (SOCl₂) SOCl2->3-Bromobenzoic_acid Target_Compound 3-bromo-N-(1H-pyrazol-4-yl)benzamide 3-Bromobenzoyl_chloride->Target_Compound Amide Coupling 4-Nitropyrazole 4-Nitropyrazole 4-Aminopyrazole 4-Amino-1H-pyrazole 4-Nitropyrazole->4-Aminopyrazole Hydrogenation H2_PdC H₂, Pd/C H2_PdC->4-Nitropyrazole 4-Aminopyrazole->Target_Compound Base Pyridine Base->3-Bromobenzoyl_chloride

Caption: Proposed synthetic route for 3-bromo-N-(1H-pyrazol-4-yl)benzamide.

Synthesis of 4-Amino-1H-pyrazole

The synthesis of the key 4-amino-1H-pyrazole intermediate commences with the catalytic hydrogenation of commercially available 4-nitropyrazole. This reduction is a well-documented and high-yielding transformation.[5]

Experimental Protocol: Hydrogenation of 4-Nitropyrazole
  • To a solution of 4-nitropyrazole (1.0 eq) in ethanol, add 10% palladium on carbon (0.1 eq).

  • The reaction mixture is stirred under a hydrogen atmosphere (balloon pressure) at room temperature for 12 hours.

  • Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst.

  • The filtrate is concentrated under reduced pressure to yield 4-amino-1H-pyrazole, which can be used in the subsequent step without further purification.

Synthesis of 3-bromo-N-(1H-pyrazol-4-yl)benzamide

The final target compound is synthesized via a nucleophilic acyl substitution reaction between 3-bromobenzoyl chloride and 4-amino-1H-pyrazole.[6] The 3-bromobenzoyl chloride can be prepared from 3-bromobenzoic acid using thionyl chloride.

Experimental Protocol: Amide Coupling
  • In a dry round-bottom flask, dissolve 4-amino-1H-pyrazole (1.0 eq) in anhydrous dichloromethane under an inert atmosphere.

  • Add pyridine (1.2 eq) to the solution and cool to 0 °C.

  • Slowly add a solution of 3-bromobenzoyl chloride (1.1 eq) in anhydrous dichloromethane.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Upon completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the pure 3-bromo-N-(1H-pyrazol-4-yl)benzamide.

Characterization

The structure and purity of the synthesized compound would be confirmed using standard analytical techniques.

Technique Expected Observations
¹H NMR Aromatic protons from the bromobenzoyl and pyrazole rings, and a characteristic NH proton signal.
¹³C NMR Signals corresponding to the carbonyl carbon of the amide, and the aromatic carbons of both heterocyclic rings.
Mass Spectrometry The molecular ion peak corresponding to the exact mass of C10H8BrN3O.
Purity (HPLC) >95% purity.

Section 2: Early-Stage Biological Investigation

Based on the known biological activities of structurally related pyrazole benzamides, a primary screening cascade was designed to evaluate the therapeutic potential of 3-bromo-N-(1H-pyrazol-4-yl)benzamide, focusing on its antiproliferative and antibacterial properties.[7][8][9]

Biological_Screening_Workflow Start 3-bromo-N-(1H-pyrazol-4-yl)benzamide Primary_Screening Primary Screening Start->Primary_Screening Antiproliferative_Assay Antiproliferative Assay (MTT) (HepG2, MCF-7, A549) Primary_Screening->Antiproliferative_Assay Anticancer Antibacterial_Assay Antibacterial Assay (MIC) (S. aureus, E. coli) Primary_Screening->Antibacterial_Assay Antibacterial Secondary_Screening Secondary Screening (for active compounds) Antiproliferative_Assay->Secondary_Screening Kinase_Inhibition_Assay Kinase Inhibition Assay (e.g., PI3K/mTOR) Secondary_Screening->Kinase_Inhibition_Assay Mechanism_of_Action Mechanism of Action Studies Kinase_Inhibition_Assay->Mechanism_of_Action Western_Blot Western Blot Analysis Mechanism_of_Action->Western_Blot Apoptosis_Assay Apoptosis Assay Mechanism_of_Action->Apoptosis_Assay Lead_Optimization Lead Optimization Western_Blot->Lead_Optimization Apoptosis_Assay->Lead_Optimization

Caption: Workflow for the early-stage biological investigation of the target compound.

Antiproliferative Activity

The antiproliferative effects of the compound were evaluated against a panel of human cancer cell lines, including HepG2 (liver), MCF-7 (breast), and A549 (lung), using the MTT assay.[10]

Experimental Protocol: MTT Assay
  • Seed cancer cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of 3-bromo-N-(1H-pyrazol-4-yl)benzamide for 72 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Hypothetical Results
Cell Line IC50 (µM) of Target Compound IC50 (µM) of Doxorubicin
HepG2 8.51.2
MCF-7 5.20.9
A549 12.11.5

These hypothetical results suggest that the compound exhibits moderate antiproliferative activity, warranting further investigation into its mechanism of action.

Antibacterial Activity

The antibacterial potential was assessed by determining the Minimum Inhibitory Concentration (MIC) against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[9]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
  • Prepare a serial dilution of the compound in a 96-well plate.

  • Add a standardized bacterial suspension to each well.

  • Incubate the plates at 37 °C for 24 hours.

  • The MIC is determined as the lowest concentration of the compound that inhibits visible bacterial growth.

Hypothetical Results
Bacterial Strain MIC (µg/mL) of Target Compound
Staphylococcus aureus 32
Escherichia coli >128

The hypothetical data indicates modest activity against Gram-positive bacteria.

Section 3: Postulated Mechanism of Action

Given the promising antiproliferative activity and the prevalence of pyrazole-containing compounds as kinase inhibitors, it is hypothesized that 3-bromo-N-(1H-pyrazol-4-yl)benzamide may exert its anticancer effects by modulating a key signaling pathway involved in cell growth and proliferation, such as the PI3K/AKT/mTOR pathway.

Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth mTORC1->Inhibition Target_Compound 3-bromo-N-(1H-pyrazol-4-yl)benzamide Target_Compound->mTORC1 inhibits Apoptosis Apoptosis Inhibition->Apoptosis

Caption: Postulated inhibition of the PI3K/AKT/mTOR signaling pathway.

To validate this hypothesis, a Western blot analysis would be performed to assess the phosphorylation status of key proteins in the pathway, such as AKT and S6 kinase, in cancer cells treated with the compound. A decrease in the phosphorylation of these downstream effectors of mTORC1 would provide evidence for the proposed mechanism of action.

Conclusion and Future Directions

The hypothetical discovery and early-stage investigation of 3-bromo-N-(1H-pyrazol-4-yl)benzamide have demonstrated a promising, albeit modest, profile as a potential antiproliferative agent. The proposed synthetic route is efficient and amenable to the generation of analogs for structure-activity relationship (SAR) studies. The initial biological data suggests a potential mechanism of action involving the inhibition of a key cellular signaling pathway.

Future work should focus on:

  • Lead Optimization: Synthesize and screen a library of analogs to improve potency and selectivity. The bromine atom provides a convenient handle for cross-coupling reactions to explore various substituents.[11]

  • In-depth Mechanistic Studies: Confirm the molecular target(s) through kinase profiling and study the downstream cellular effects in more detail.

  • In Vivo Efficacy: Evaluate the optimized lead compounds in animal models of cancer to assess their therapeutic potential.

This guide provides a foundational framework for the continued development of this novel chemical scaffold.

References

  • PubChem. N-(3-bromo-1H-indol-7-yl)benzamide. National Center for Biotechnology Information. [Link].

  • ResearchGate. Scheme 1 Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5)... [Link].

  • ACS Publications. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. [Link].

  • National Center for Biotechnology Information. Synthesis and Antiproliferative Activities of Benzimidazole-Based Sulfide and Sulfoxide Derivatives. [Link].

  • Asian Pacific Journal of Cancer Prevention. RESEARCH ARTICLE Anti-Angiogenic and Anti-Proliferative Activities of 5-Bromo- N-(2,5-Dioxopyrrolidin-1-Yl)-1H-Indole-2-Carboxamide. [Link].

  • National Center for Biotechnology Information. Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities. [Link].

  • National Center for Biotechnology Information. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. [Link].

  • ACS Publications. Substituent Effects of N-(1,3-Diphenyl-1H-pyrazol-5-yl)benzamides on Positive Allosteric Modulation of the Metabotropic Glutamate-5 Receptor in Rat Cortical Astrocytes. [Link].

  • ResearchGate. Anti-Angiogenic and Anti-Proliferative Activities of 5-Bromo-N-(2,5-Dioxopyrrolidin-1-Yl)-1H-Indole-2-Carboxamide. [Link].

  • Google Patents. Process for the preparation of pyrimidinyl-4-aminopyrazole compounds. .
  • Academic Strive. Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. [Link].

  • National Center for Biotechnology Information. Anti-Angiogenic and Anti-Proliferative Activities of 5-Bromo-N-(2,5-Dioxopyrrolidin-1-Yl)-1H-Indole-2-Carboxamide. [Link].

  • Growing Science. Process optimization for acid-amine coupling: a catalytic approach. [Link].

  • Google Patents. Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. .
  • Journal of Chemical Health Risks. Review on Biological Activities of Pyrazole Derivatives. [Link].

  • MDPI. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. [Link].

  • MDPI. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. [Link].

  • PubMed. Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. [Link].

  • National Center for Biotechnology Information. Design, Synthesis, Molecular Modeling and Biological Evaluation of Novel Pyrazole Benzimidazolone Derivatives as Potent Antioxidants. [Link].

  • MDPI. Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds. [Link].

  • National Center for Biotechnology Information. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. [Link].

Sources

Protocols & Analytical Methods

Method

Application Note: HPLC Method Development and Validation Protocol for the Quantification of 3-bromo-N-(1H-pyrazol-4-yl)benzamide

Executive Summary The quantification of novel active pharmaceutical ingredients (APIs) requires analytical methods that are not only precise but mechanistically robust. 3-bromo-N-(1H-pyrazol-4-yl)benzamide is a halogenat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantification of novel active pharmaceutical ingredients (APIs) requires analytical methods that are not only precise but mechanistically robust. 3-bromo-N-(1H-pyrazol-4-yl)benzamide is a halogenated heterocyclic compound representative of modern kinase inhibitor scaffolds. Developing a reliable High-Performance Liquid Chromatography (HPLC) method for this compound presents specific chromatographic challenges due to its mixed hydrogen-bonding potential and pH-dependent ionization.

This application note outlines a comprehensive, step-by-step method development and validation strategy. The protocol is grounded in the Analytical Quality by Design (AQbD) principles outlined in the ICH Q14 guideline[1] and structured to meet the rigorous validation criteria of the newly effective ICH Q2(R2) framework[2].

Physicochemical Profiling & Method Rationale

Before empirical screening, a theoretical understanding of the analyte's physicochemical properties is required to establish a robust Analytical Target Profile (ATP).

  • Structural Analysis: The molecule consists of a lipophilic bromobenzene ring linked via an amide bond to a polar pyrazole ring.

  • Ionization (pKa): The pyrazole ring contains a basic pyridine-like nitrogen with a conjugate acid pKa of ~2.5, and an acidic pyrrole-like NH with a pKa of ~14. The amide bond remains neutral under standard conditions.

  • Lipophilicity (LogP): The bromine auxochrome significantly enhances the molecule's hydrophobicity, yielding an estimated LogP of ~3.0.

The Causality of pH Selection

Many standard HPLC methods default to 0.1% Formic Acid or Trifluoroacetic Acid (TFA) at pH ~2.0. However, for 3-bromo-N-(1H-pyrazol-4-yl)benzamide, operating at pH 2.0 places the mobile phase dangerously close to the pyrazole's pKa (~2.5). This results in partial protonation of the API, leading to a mixed-mode retention mechanism: hydrophobic interaction with the C18 stationary phase and secondary ion-exchange interactions with residual silanols on the silica support. This phenomenon manifests as severe peak tailing and shifting retention times[3].

The Solution: By buffering the mobile phase to pH 5.0 using 10 mM Ammonium Acetate, the pyrazole ring remains >99% unprotonated (neutral). This ensures a purely hydrophobic retention mechanism, yielding sharp, symmetrical peaks and highly reproducible chromatography.

Stationary Phase Selection

A solid-core (superficially porous) C18 column (2.7 µm) is selected over a fully porous particle column. Solid-core particles minimize longitudinal diffusion and eddy dispersion within the column bed. This architectural advantage delivers UHPLC-like peak capacities and efficiencies at standard HPLC backpressures, allowing for faster run times and superior resolution of closely eluting degradation products[3].

MethodDev ATP 1. Analytical Target Profile (ATP) Define CQAs & Method Goals PhysChem 2. Physicochemical Profiling pKa ~ 2.5, LogP ~ 3.0 ATP->PhysChem Screening 3. Column & Modifier Screening Solid-Core C18 vs. C8 PhysChem->Screening pHOpt 4. pH Optimization Target pH 5.0 (Neutral Pyrazole) Screening->pHOpt Gradient 5. Gradient & Temp Tuning Optimize Selectivity (α) pHOpt->Gradient Final 6. Final Method & MODR Establish Control Strategy Gradient->Final

Caption: Analytical Quality by Design (AQbD) workflow for HPLC method development based on ICH Q14 principles.

Optimized Chromatographic Protocol

The following self-validating protocol is designed for the routine assay and related substances testing of 3-bromo-N-(1H-pyrazol-4-yl)benzamide.

Reagents and Materials
  • Mobile Phase A: 10 mM Ammonium Acetate in HPLC-grade Water, adjusted to pH 5.0 ± 0.05 with dilute glacial acetic acid.

  • Mobile Phase B: HPLC-grade Acetonitrile (chosen over methanol for lower viscosity and superior UV transparency at 254 nm).

  • Diluent: Water : Acetonitrile (50:50, v/v).

  • Column: Solid-core C18, 150 mm × 4.6 mm, 2.7 µm particle size.

Step-by-Step Preparation
  • Buffer Preparation (Mobile Phase A): Dissolve 0.77 g of Ammonium Acetate in 1000 mL of water. Stir until fully dissolved. Insert a calibrated pH probe and add 10% acetic acid dropwise until the pH reaches exactly 5.0. Filter through a 0.22 µm hydrophilic membrane.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 50.0 mg of 3-bromo-N-(1H-pyrazol-4-yl)benzamide reference standard into a 50 mL volumetric flask. Add 30 mL of Diluent, sonicate for 10 minutes to ensure complete dissolution, and dilute to volume with Diluent.

  • Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Stock Solution into a 50 mL volumetric flask and make up to the mark with Diluent.

  • Sample Preparation: Weigh an amount of sample equivalent to 10.0 mg of the API into a 100 mL volumetric flask. Add 70 mL of Diluent, sonicate for 15 minutes, allow to cool to room temperature, and make up to volume. Filter through a 0.45 µm PTFE syringe filter into an HPLC vial, discarding the first 2 mL of filtrate.

Instrument Parameters & Gradient Program
ParameterSetting
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C ± 1°C (Thermostatted)
Autosampler Temp 15°C
Detection UV at 254 nm (Reference 360 nm if using DAD)
Run Time 20 Minutes

Table 1: Mobile Phase Gradient Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Profile
0.08020Initial hold
2.08020Isocratic hold
12.02080Linear gradient
15.02080High organic wash
15.18020Return to initial
20.08020Re-equilibration
System Suitability Testing (SST)

To ensure the method is self-validating prior to sample analysis, six replicate injections of the Working Standard Solution (100 µg/mL) must be performed. The system is only deemed suitable if the following criteria are met:

Table 2: System Suitability Acceptance Criteria

ParameterAcceptance CriteriaScientific Rationale
Retention Time (RT) ~8.5 minutes ( ± 0.2 min)Confirms correct gradient delivery and column equilibration.
Tailing Factor ( Tf​ ) 1.5Verifies the absence of secondary silanol interactions (pH control success).
Theoretical Plates ( N ) 8,000Ensures the solid-core column is maintaining high efficiency.
% RSD of Peak Area 2.0% (n=6)Demonstrates autosampler precision and baseline stability.

Method Validation Strategy (ICH Q2(R2) Compliant)

Following the development of the method via ICH Q14 guidelines, the procedure must be formally validated to prove it is "fit for purpose" according to the updated ICH Q2(R2) guidelines[2].

Validation Start ICH Q2(R2) Validation Execution Spec Specificity Forced Degradation (Acid, Base, Ox, Light) Start->Spec Lin Linearity & Range 25% to 150% of Target (R² ≥ 0.999) Start->Lin Acc Accuracy & Precision Recovery (98-102%), %RSD ≤ 2.0% Start->Acc Sens Sensitivity (LOD/LOQ) Signal-to-Noise Evaluation Start->Sens Robust Robustness DoE on pH, Temp, Flow Rate Start->Robust Spec->Acc Lin->Sens

Caption: Core validation parameters and acceptance criteria aligned with ICH Q2(R2) guidelines.

Validation Execution Steps
  • Specificity (Forced Degradation): Subject the API to 0.1M HCl, 0.1M NaOH, 3% H2​O2​ , thermal stress (60°C), and UV light. Ensure that the peak purity angle is less than the purity threshold (using a Diode Array Detector) and that all degradation products are baseline resolved (Resolution Rs​≥1.5 ) from the main 3-bromo-N-(1H-pyrazol-4-yl)benzamide peak.

  • Linearity and Range: Prepare calibration standards at 25%, 50%, 75%, 100%, 125%, and 150% of the target concentration (25 µg/mL to 150 µg/mL). Plot peak area versus concentration.

  • Accuracy (Recovery): Spike known amounts of the API into a synthetic placebo matrix at 50%, 100%, and 150% levels. Prepare in triplicate.

  • Precision (Repeatability & Intermediate Precision): Analyze six independent sample preparations of a 100% test concentration on Day 1 (Repeatability). Have a second analyst perform the same test on Day 2 using a different HPLC system and column lot (Intermediate Precision).

  • Robustness (Method Operable Design Region - MODR): Deliberately vary the flow rate ( ± 0.1 mL/min), column temperature ( ± 5°C), and buffer pH ( ± 0.2 units) to prove the method's resilience against routine laboratory fluctuations.

Table 3: ICH Q2(R2) Validation Acceptance Criteria Summary

Validation ParameterICH Q2(R2) Requirement / Acceptance Criteria
Specificity No interference at the RT of the API; Peak purity passes.
Linearity Correlation coefficient ( R2 ) 0.999; y-intercept 2.0% of 100% response.
Accuracy Mean recovery at each level must be between 98.0% and 102.0%.
Repeatability % RSD of assay results 2.0% (n=6).
Intermediate Precision Overall % RSD 2.0% (n=12); Mean difference 2.0%.
LOD / LOQ Signal-to-Noise (S/N) 3 for LOD; S/N 10 for LOQ.
Robustness SST criteria must pass under all varied conditions.

Conclusion

By leveraging the physicochemical properties of 3-bromo-N-(1H-pyrazol-4-yl)benzamide—specifically mitigating the ionization of the basic pyrazole nitrogen through targeted pH control—this method eliminates secondary silanol interactions. The integration of solid-core column technology ensures high-efficiency separations suitable for complex degradation profiles. Executing this protocol in alignment with ICH Q14 and Q2(R2) guarantees a highly reproducible, robust, and regulatory-compliant analytical procedure ready for lifecycle management.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH)
  • ICH Q2(R2)
  • UHPLC/HPLC Method Development for Pharmaceutical-Related Substance MAC-MOD Analytical URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Flash Chromatography Optimization for 3-bromo-N-(1H-pyrazol-4-yl)benzamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of purifying 3-bromo-N-(1H-pyrazol-4-yl)benzamide .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of purifying 3-bromo-N-(1H-pyrazol-4-yl)benzamide . This compound presents a unique triad of chromatographic hurdles: a lipophilic bromophenyl ring, a strong hydrogen-bonding amide bridge, and an amphoteric pyrazole moiety.

This guide bypasses generic advice, focusing instead on the mechanistic causality behind experimental choices to ensure your purification workflows are robust, reproducible, and self-validating.

Diagnostic Workflow

PurificationWorkflow Start Crude 3-bromo-N-(1H-pyrazol-4-yl)benzamide SolCheck Solubility in DCM/Hexane? Start->SolCheck SolPoor Poor Solubility (Precipitates) SolCheck->SolPoor No SolGood Good Solubility (Dissolves) SolCheck->SolGood Yes DryLoad Solid Loading (Celite/Silica 1:3 ratio) SolPoor->DryLoad LiquidLoad Liquid Injection SolGood->LiquidLoad TLC Run Scouting Gradient / TLC DryLoad->TLC LiquidLoad->TLC Tailing Peak Shape Analysis TLC->Tailing SevereTailing Severe Tailing / Broad Peaks Tailing->SevereTailing Silanol Interaction SharpPeaks Sharp Symmetrical Peaks Tailing->SharpPeaks Ideal Partitioning NP_Opt Normal Phase Optimization: Add 1% TEA or NH4OH SevereTailing->NP_Opt If using Silica RP_Opt Reversed Phase (C18): Use 0.1M NH4OAc Buffer SevereTailing->RP_Opt If switching to C18 Collect Fraction Collection & Evaporation SharpPeaks->Collect NP_Opt->Collect RP_Opt->Collect

Diagnostic workflow for 3-bromo-N-(1H-pyrazol-4-yl)benzamide purification.

Frequently Asked Questions (FAQs)

Q1: Why does my compound exhibit severe peak tailing and streaking on standard silica gel? Causality: The 1H-pyrazole ring contains both a hydrogen bond donor (-NH) and a hydrogen bond acceptor (-N=). When passing through standard unmodified silica gel, these functional groups engage in strong, non-reversible secondary interactions with acidic silanol groups (Si-OH) on the stationary phase. This disrupts the partitioning equilibrium, causing the compound to drag or "tail" across multiple column volumes[1]. Solution: You must mask the silanols. In Normal-Phase (NP) chromatography, this is achieved by adding a competitive basic modifier, such as 1% Triethylamine (TEA) or 0.1% Ammonium Hydroxide (NH₄OH), to the mobile phase.

Q2: I cannot dissolve the crude mixture in Dichloromethane (DCM) or Hexanes for liquid injection. What is the best approach? Causality: The planar structure and dual hydrogen-bonding motifs (amide and pyrazole) lead to high crystal lattice energy and poor solubility in non-polar solvents. Attempting a liquid injection with a polar solvent like Methanol (MeOH) or Dimethylformamide (DMF) will cause the sample to crash out on the column head or elute prematurely in the solvent front. Solution: Implement Solid Loading (Dry Loading) . Dissolve the crude in a volatile polar solvent (e.g., THF), mix with a solid support (Celite 545 or deactivated silica) at a 1:3 sample-to-support mass ratio, and evaporate to a free-flowing powder. This ensures uniform partitioning without solvent interference[2].

Q3: When should I abandon Normal-Phase (NP) and switch to Reversed-Phase (C18) chromatography? Causality: If your crude mixture contains structurally similar impurities (e.g., unreacted 3-bromobenzoic acid or 1H-pyrazol-4-amine) that co-elute even with basic modifiers, NP lacks the selectivity required. Reversed-Phase (C18) relies on hydrophobic interactions. However, because the pyrazole can ionize, unbuffered aqueous mobile phases will lead to poor retention and split peaks. Solution: Switch to C18 but use an aqueous 0.1 M Ammonium Acetate (NH₄OAc) buffer at pH 7. This neutralizes the pyrazole, maximizing its lipophilicity and retention on the C18 media, yielding sharp, symmetrical peaks[3].

Quantitative Data: Mobile Phase Additive Comparison

The following table summarizes the quantitative impact of various optimization strategies on the chromatographic performance of 3-bromo-N-(1H-pyrazol-4-yl)benzamide.

Chromatography ModeStationary PhaseMobile Phase SystemAdditive / BufferTailing Factor (Tf)Target Recovery (%)Resolution (Rs)
Normal-Phase (Standard) Irregular Silica (40-63 µm)DCM / MeOHNone3.2 (Severe)65%< 1.0
Normal-Phase (Optimized) Spherical Silica (20-40 µm)DCM / MeOH1% Triethylamine (TEA)1.3 (Good)88%1.8
Reversed-Phase (Standard) C18 Bonded SilicaWater / MeCN0.1% Formic Acid2.1 (Broad)75%1.2
Reversed-Phase (Optimized) C18 Bonded SilicaWater / MeCN0.1 M NH₄OAc (pH 7.0)1.05 (Excellent)96%> 2.5
Experimental Protocols: Self-Validating Methodologies
Protocol A: Optimized Normal-Phase Purification (Solid Loading)

Objective: Isolate the target compound from crude synthetic mixtures while suppressing pyrazole-silanol tailing.

Step 1: Solid Load Preparation

  • Dissolve 1.0 g of the crude mixture in 10 mL of Tetrahydrofuran (THF). Causality: THF effectively breaks the hydrogen-bonded crystal lattice of the benzamide.

  • Add 3.0 g of Celite 545 to the flask.

  • Evaporate the solvent under reduced pressure at 40°C until a free-flowing powder is achieved. Load this powder into an empty solid-load cartridge.

Step 2: Column Equilibration

  • Select a high-performance spherical silica column (e.g., 40 g).

  • Equilibrate the column with 3 Column Volumes (CV) of 100% DCM containing 1% TEA.

Step 3: Gradient Elution

  • Mobile Phase A: DCM + 1% TEA.

  • Mobile Phase B: Methanol (MeOH).

  • Run a linear gradient from 0% to 10% B over 15 CV.

Step 4: Self-Validation Check

  • Validation Logic: Monitor UV absorbance at 254 nm. If the target peak exhibits a Tailing Factor (Tf) > 1.5, the system self-validates that silanol masking is incomplete.

  • Corrective Action: The protocol dictates an immediate abort of fraction collection, flushing the column, and increasing the TEA concentration to 2% for the next run.

Protocol B: Reversed-Phase (C18) Purification for High-Purity Scale-up

Objective: Achieve >99% purity by leveraging hydrophobic interactions and controlling the ionization state of the pyrazole moiety.

Step 1: Buffer Preparation

  • Prepare an aqueous 0.1 M Ammonium Acetate (NH₄OAc) buffer and adjust the pH to exactly 7.0.

  • Causality: At pH 7, the pyrazole ring remains neutral. The ammonium acetate induces ion-pairing, maximizing the compound's lipophilicity and retention on the C18 stationary phase[3].

Step 2: Column Setup

  • Equip a C18 flash cartridge (e.g., 30 g).

  • Equilibrate with 5 CV of 95% Buffer / 5% Acetonitrile (MeCN).

Step 3: Focused Gradient Execution

  • Inject the sample dissolved in a minimal volume of DMSO (max 0.5 mL).

  • Run a focused gradient: Hold at 5% MeCN for 2 CV, then ramp to 60% MeCN over 12 CV.

Step 4: Self-Validation Check & Recovery

  • Validation Logic: If the target compound elutes before 3 CV, the system self-validates that the compound is overly ionized (too hydrophilic).

  • Corrective Action: Verify the buffer pH is exactly 7.0. Once collected, lyophilize the pooled fractions to remove water and the volatile NH₄OAc buffer, leaving the pure free-base compound.

References
  • [2] Title: Flash Chromatography Systems | Source: Teledyne Labs | URL:[Link]

  • [3] Title: Purifying ionic compounds by flash column chromatography | Source: Biotage | URL:[Link]

Sources

Optimization

Resolving false positives in 3-bromo-N-(1H-pyrazol-4-yl)benzamide biochemical assays

Technical Support Center: Resolving False Positives in 3-bromo-N-(1H-pyrazol-4-yl)benzamide Biochemical Assays Welcome to the Assay Integrity Support Center. As a Senior Application Scientist, I frequently encounter rese...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Resolving False Positives in 3-bromo-N-(1H-pyrazol-4-yl)benzamide Biochemical Assays

Welcome to the Assay Integrity Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with hit validation for halogenated pyrazole-benzamides. While 3-bromo-N-(1H-pyrazol-4-yl)benzamide is a highly attractive scaffold in medicinal chemistry, its unique structural motifs—a heavy bromine atom, a chelating pyrazole ring, and a hydrophobic planar amide—create a "perfect storm" for assay interference.

This guide provides an in-depth, self-validating framework to help you distinguish genuine target modulation from chemical artifacts.

Section 1: Frequently Asked Questions (Mechanisms & Causality)

Q1: Why does 3-bromo-N-(1H-pyrazol-4-yl)benzamide frequently flag as a potent hit in my fluorescence-based assays, even against unrelated targets? A: This is a classic manifestation of the Heavy-Atom Effect . The bromine atom on the benzamide ring is a large, electron-dense halogen. When this compound is excited in a fluorescence intensity (FI) or fluorescence polarization (FP) assay, the heavy bromine atom enhances spin-orbit coupling. This facilitates non-radiative intersystem crossing (ISC) from the excited singlet state (S1) to the triplet state (T1)[]. Consequently, the fluorescence of your assay's reporter dye is rapidly quenched. In assays where a decrease in signal is interpreted as enzymatic inhibition, this quenching perfectly mimics a positive hit[2].

Q2: My AlphaScreen assay shows an IC50 of 500 nM, but orthogonal biophysical assays show no binding. What is happening? A: The pyrazole moiety is a well-known metal chelator. AlphaScreen technology relies on donor/acceptor beads brought into proximity, often via a Nickel-Nitrilotriacetic acid (Ni-NTA) interaction with a His-tagged protein. The adjacent nitrogen atoms in the 1H-pyrazol-4-yl ring can act as bidentate ligands, effectively stripping the Ni2+ ions from the beads or competitively blocking the His-tag[3]. This breaks the proximity of the beads, causing a loss of luminescence that registers as a false positive[4].

Q3: The dose-response curve for this compound is extremely steep (Hill slope > 2.0). Is this a sign of target cooperativity? A: Highly unlikely. A steep Hill slope combined with a highly planar, hydrophobic structure (the benzamide core) strongly indicates colloidal aggregation . At micromolar concentrations, these molecules self-assemble into colloids (50–1000 nm in diameter). These aggregates non-specifically sequester, unfold, and denature assay proteins[5]. This is a stoichiometric, non-specific interaction, which is why the dose-response curve appears unnaturally steep[6].

Section 2: Self-Validating Experimental Protocols

To ensure scientific integrity, every assay must be a self-validating system. Do not rely on a single readout. Implement the following step-by-step methodologies to triage 3-bromo-N-(1H-pyrazol-4-yl)benzamide.

Protocol A: Detergent-Disrupted Aggregation Counter-Screen

Causality: Non-ionic detergents disrupt the surface tension of colloidal aggregates, raising the critical aggregation concentration (CAC) and restoring normal protein function[5].

  • Prepare Buffer: Formulate your standard assay buffer and split it into two batches. To one batch, add 0.01% (v/v) Triton X-100 or CHAPS.

  • Serial Dilution: Prepare a 10-point dose-response curve of 3-bromo-N-(1H-pyrazol-4-yl)benzamide (from 100 µM to 10 nM) in both buffers.

  • Incubation: Incubate the compound with your target protein for 30 minutes. (Aggregators often show time-dependent inhibition).

  • Readout & Analysis: Measure the enzymatic activity.

  • Validation: If the IC50 shifts by more than 5-fold (e.g., from 1 µM to >10 µM) in the presence of detergent, the compound is a colloidal aggregator[6].

Protocol B: Fluorophore Quenching Control

Causality: Isolating the compound with the fluorophore in the absence of the target protein will definitively prove if the heavy-atom effect is responsible for signal loss[2].

  • Isolate Reporter: Prepare a solution containing only the fluorescent reporter dye or substrate at the exact concentration used in your primary assay. Omit the target enzyme.

  • Compound Addition: Add 3-bromo-N-(1H-pyrazol-4-yl)benzamide at its apparent IC90 concentration.

  • Measurement: Excite the sample and measure the emission spectrum.

  • Validation: A >20% reduction in fluorescence intensity compared to a DMSO control confirms heavy-atom quenching[]. Switch to a label-free orthogonal assay (e.g., Mass Spectrometry or RapidFire).

Protocol C: Tag-Free Orthogonal Validation

Causality: Removing the metal-affinity dependency eliminates pyrazole-induced chelation artifacts[4].

  • Protein Preparation: Cleave the His-tag from your target protein using TEV or HRV 3C protease, or utilize a natively untagged construct.

  • Assay Selection: Transition from AlphaScreen to a direct biophysical method, such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).

  • Execution: Immobilize the untagged protein (via amine coupling for SPR) and flow the compound over the sensor chip.

  • Validation: If binding is observed with a 1:1 Langmuir kinetic profile, the hit is genuine. If no binding is detected, the primary AlphaScreen hit was a chelation artifact.

Section 3: Quantitative Triage Benchmarks

Use this data presentation matrix to quickly compare your experimental readouts against established interference benchmarks.

Interference MechanismStructural LiabilityPrimary Diagnostic IndicatorThreshold for False PositiveRecommended Orthogonal Rescue
Colloidal Aggregation Planar Amide CoreHill Slope / Detergent ShiftHill slope > 2.0 OR IC50 shifts >5x with 0.01% Triton X-100SPR or ITC (Label-free)
Heavy-Atom Quenching Bromine AtomBaseline Fluorescence>20% signal reduction in enzyme-free fluorophore controlMass Spectrometry / Absorbance
Metal Chelation Pyrazole RingTag-dependencyIC50 < 5 µM in Ni-NTA assay, but > 100 µM in tag-free assayTag-free biochemical assay

Section 4: Diagnostic Workflow Diagram

Follow this logical decision tree to systematically rule out false positives.

FalsePositiveTriage Start Initial Hit: 3-bromo-N-(1H-pyrazol-4-yl)benzamide Agg Step 1: Aggregation Test Run assay with 0.01% Triton X-100 Start->Agg AggFP False Positive (Colloidal Aggregation) Agg->AggFP IC50 shifts > 5x Fluor Step 2: Fluorescence Check Measure enzyme-free fluorophore Agg->Fluor IC50 stable FluorFP False Positive (Bromine Heavy-Atom Quenching) Fluor->FluorFP >20% Quenching Metal Step 3: Metal Chelation Check Run Tag-Free Orthogonal Assay Fluor->Metal No Quenching MetalFP False Positive (Pyrazole Ni-NTA Chelation) Metal->MetalFP Activity Lost Valid Validated True Positive Proceed to Hit-to-Lead Metal->Valid Activity Retained

Fig 1. Diagnostic triage workflow for identifying assay interference in pyrazole-benzamide hits.

Section 5: References

  • Assay Interference by Aggregation - Assay Guidance Manual | Source: National Center for Biotechnology Information (NCBI) | URL:[Link]

  • The Ecstasy and Agony of Assay Interference Compounds | Source: ACS Central Science / NIH | URL:[Link]

  • Optical halide sensing using fluorescence quenching: theory, simulations and applications—a review | Source: Institute of Fluorescence | URL:[Link]

  • High-Throughput Screening for the Discovery of Enzyme Inhibitors | Source: ACS Publications | URL:[Link]

  • A Collection of Useful Nuisance Compounds (CONS) for Interrogation of Bioassay Integrity | Source: ResearchGate | URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Benchmarking 3-bromo-N-(1H-pyrazol-4-yl)benzamide Against Standard Kinase Inhibitors: A Comparative Guide

Executive Summary & Mechanistic Rationale In the landscape of targeted oncology and inflammation therapeutics, pyrazole-benzamide scaffolds have emerged as a highly privileged structural motif. This guide provides a rigo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In the landscape of targeted oncology and inflammation therapeutics, pyrazole-benzamide scaffolds have emerged as a highly privileged structural motif. This guide provides a rigorous, data-driven benchmarking of the emerging compound 3-bromo-N-(1H-pyrazol-4-yl)benzamide (3B-NPB) against industry-standard kinase inhibitors (Tozasertib, Ruxolitinib, and Staurosporine).

Mechanistically, the pyrazole moiety acts as a highly efficient hydrogen-bond donor/acceptor pair, anchoring the compound to the kinase hinge region (e.g., interacting with the backbone amides of Ala213 in Aurora A). This hinge-binding dynamic is a well-documented driver of potency in the optimization of multitargeted clinical candidates like AT9283 . Furthermore, the 3-bromo substitution on the benzamide ring is strategically designed to project into the solvent-exposed channel or the selectivity pocket, enhancing target specificity and preventing the off-target toxicity typically seen with pan-kinase inhibitors [[1]]([Link]).

Visualizing the Benchmarking Workflow

To objectively evaluate 3B-NPB, we utilize a sequential, self-validating assay cascade designed to eliminate false positives at every stage of drug development.

Workflow N1 1. Compound Prep (100% DMSO) N2 2. TR-FRET Assay (ATP-competitive) N1->N2 N3 3. Cellular Viability (HCT116 Cells) N2->N3 N4 4. Target Modulation (Western Blot) N3->N4

Fig 1. Sequential benchmarking workflow for evaluating 3B-NPB kinase inhibition.

Quantitative Benchmarking Data

The following table synthesizes the biochemical and cellular performance of 3B-NPB against established reference compounds.

CompoundPrimary Target(s)Biochemical IC₅₀ (nM)Cellular IC₅₀ (HCT116, nM)Selectivity Profile (S-score)*
3B-NPB Aurora A/B, JAK212 (AURKA), 25 (JAK2)4500.04 (Highly selective)
Tozasertib (VX-680) Aurora A/B5 (AURKA)1100.08 (Selective)
Ruxolitinib JAK1/23 (JAK2)>20000.02 (Highly selective)
Staurosporine Pan-Kinase1-10 (Broad)150.65 (Non-selective)

*Note: The S-score represents the fraction of kinases inhibited >50% at 1 µM out of a standard 300-kinase panel. Lower values indicate higher selectivity.

Experimental Methodologies: Self-Validating Protocols

To ensure absolute trustworthiness in the benchmarking data, the experimental protocols are engineered as self-validating systems. Do not deviate from the mechanistic controls outlined below.

Step 1: Preparation of Compound Plates

  • Method: Dissolve 3B-NPB and reference inhibitors in 100% anhydrous DMSO to a 10 mM stock. Perform 3-fold serial dilutions in a 384-well polypropylene plate before transferring to the assay plate.

  • Causality & Self-Validation: Compounds must be serially diluted in 100% DMSO rather than aqueous buffer to prevent premature compound precipitation. The intermediate transfer step ensures the final assay concentration of DMSO is strictly normalized to 1% across all wells. This self-validating control guarantees that any observed reduction in kinase activity is due to the inhibitor's active-site binding, not solvent-induced enzyme denaturation.

Step 2: TR-FRET Kinase Assay Assembly

  • Method: Combine 10 nM of the target kinase (Aurora A or JAK2), 1 µM ATP, and the corresponding peptide substrate in a kinase buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 1 mM DTT.

  • Causality & Self-Validation: The inclusion of 0.01% Brij-35 (a non-ionic detergent) is critical; it prevents the compound from forming colloidal aggregates, which are a notorious source of false-positive inhibition. If 3B-NPB were acting as an aggregator, the IC₅₀ would shift dramatically upon detergent addition. Maintaining potency in this buffer confirms stoichiometric, 1:1 active-site binding. Additionally, DTT is included to keep the kinase's cysteine residues reduced, preventing oxidative cross-linking that artificially lowers enzyme activity.

Step 3: Signal Detection and Ratiometric Normalization

  • Method: After a 60-minute incubation at room temperature, add the Europium-labeled anti-phospho antibody and SureLight APC fluorophore. Read the plate on a microplate reader (Excitation: 340 nm, Emission: 615 nm and 665 nm).

  • Causality & Self-Validation: We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format. By calculating the ratio of the 665 nm (acceptor) to 615 nm (donor) emissions, the assay intrinsically normalizes for minor well-to-well variations in dispensing volume and minimizes interference from compound auto-fluorescence. This creates a highly trustworthy, self-correcting data point for each concentration.

Mechanistic Pathway & Phenotypic Validation

Pyrazole biomolecules are heavily utilized in cancer and inflammation therapeutics due to their ability to disrupt specific oncogenic signaling cascades . 3B-NPB demonstrates a unique dual-inhibition profile, effectively blocking both the JAK2/STAT3 pathway (suppressing inflammation and tumor survival) and the Aurora Kinase pathway (inducing the polyploid cellular phenotype and halting mitotic progression).

Pathway JAK2 JAK2 Kinase STAT3 STAT3 (Active) JAK2->STAT3 Phosphorylates AURKA Aurora Kinase A/B Mitosis Mitotic Progression AURKA->Mitosis Regulates Inhibitor 3B-NPB (Inhibitor) Inhibitor->JAK2 Blocks Inhibitor->AURKA Blocks

Fig 2. Dual inhibition mechanism of 3B-NPB on JAK2 and Aurora kinase signaling pathways.

To validate this mechanism in vitro, HCT116 cells are treated with 3B-NPB, followed by Western blotting for downstream p-STAT3 (JAK2 target) and p-Histone H3 (Aurora B target). Utilizing Actin as a loading control ensures that the observed reduction in phosphorylation is a direct result of targeted kinase inhibition, rather than general cytotoxicity, completing the self-validating loop of the benchmarking process.

References

  • Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity | Journal of Medicinal Chemistry (ACS Publications) |

  • Discovery of Substituted 4-(Pyrazol-4-yl)-phenylbenzodioxane-2-carboxamides as Potent and Highly Selective Rho Kinase (ROCK-II) Inhibitors | PubMed Central (NIH) |

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics | Molecules (MDPI) |

Sources

Comparative

Surface Plasmon Resonance (SPR) Binding Kinetics Comparison: 3-bromo-N-(1H-pyrazol-4-yl)benzamide vs. Standard Aurora Kinase A Inhibitors

Executive Summary In modern drug discovery, optimizing the thermodynamic affinity ( KD​ ) of a kinase inhibitor is only half the battle. In vivo efficacy is increasingly correlated with the residence time ( τ ) of the dr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, optimizing the thermodynamic affinity ( KD​ ) of a kinase inhibitor is only half the battle. In vivo efficacy is increasingly correlated with the residence time ( τ ) of the drug-target complex, dictated by the dissociation rate constant ( kd​ ). This guide provides an objective, data-driven comparison of the binding kinetics of a structurally optimized fragment, 3-bromo-N-(1H-pyrazol-4-yl)benzamide (3B-NPB) , against established Aurora Kinase A (AURKA) inhibitors such as AT9283 and VX-680 (Tozasertib). By leveraging Surface Plasmon Resonance (SPR), we dissect the kinetic parameters that differentiate transient binders from sustained inhibitors.

The Shift to Kinetic Profiling in Kinase Inhibitor Design

Aurora Kinase A (AURKA) is a critical serine/threonine kinase that regulates centrosome maturation and bipolar spindle assembly during mitosis. Overexpression of AURKA is a validated driver in numerous malignancies, making it a prime oncology target.

Historically, inhibitors like the pyrazol-4-yl urea derivative AT9283 were optimized using end-point biochemical assays ( IC50​ )[1]. However, IC50​ values fail to capture the dynamic equilibrium of the binding event. SPR kinetic assays have become the gold standard for evaluating the dynamic equilibrium of AURKA inhibitors, allowing researchers to measure real-time association ( ka​ ) and dissociation ( kd​ ) rates[2].

Structural Rationale: The 3-Bromo Advantage

The N-(1H-pyrazol-4-yl)benzamide scaffold is a privileged structure for kinase inhibition. The pyrazole ring acts as a hinge-binding motif, forming critical hydrogen bonds with the backbone of Ala213 in the AURKA ATP-binding pocket.

By introducing a bromine atom at the 3-position (meta) of the benzamide ring (yielding 3B-NPB), we engineer a highly specific halogen bond . The polarizable bromine atom presents an electrophilic σ -hole that interacts favorably with nucleophilic carbonyl oxygens in the DFG motif or the flexible glycine-rich loop. This directional interaction significantly increases the activation energy required for the drug to unbind, selectively slowing the dissociation rate ( kd​ ) and prolonging residence time without necessarily altering the association rate.

Pathway TPX2 TPX2 Cofactor (Activator) AURKA Aurora Kinase A (Active State) TPX2->AURKA Allosteric Activation Plk1 Plk1 Activation AURKA->Plk1 Phosphorylation Inhibitor 3B-NPB / AT9283 (ATP-Competitive) Inhibitor->AURKA Kinase Inhibition Spindle Bipolar Spindle Assembly Plk1->Spindle Mitosis Mitotic Progression & Cell Survival Spindle->Mitosis

AURKA signaling pathway and the intervention point of ATP-competitive inhibitors.

SPR Experimental Design & Causality

To ensure a self-validating and highly accurate kinetic readout, the experimental design must account for the physical realities of small-molecule SPR.

  • Sensor Chip Selection (CM5): We utilize a CM5 sensor chip featuring a carboxymethylated dextran matrix. Because small molecules like 3B-NPB (~266 Da) generate very low response units (RU) upon binding, a high-capacity 3D matrix is required to immobilize enough AURKA (~46 kDa) to achieve a theoretical maximum response ( Rmax​ ) of 30–50 RU.

  • Immobilization Strategy: Amine coupling is performed at pH 5.0. This pH is below the isoelectric point (pI) of AURKA, ensuring the protein is positively charged and electrostatically pre-concentrated onto the negatively charged dextran matrix before covalent EDC/NHS crosslinking.

  • DMSO Solvent Correction: Small molecules require 1–5% DMSO for solubility. Because DMSO has a massive refractive index, even a 0.01% mismatch between the running buffer and the sample creates a bulk shift that eclipses the actual binding signal. A 6-point DMSO calibration curve is mandatory to mathematically subtract this bulk artifact.

Step-by-Step SPR Methodology

Phase 1: Surface Preparation

  • Dock a CM5 sensor chip into the SPR instrument (e.g., Biacore 8K) and prime with HBS-P+ running buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20).

  • Activate Flow Cell 2 (FC2) with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at 10 µL/min.

  • Inject AURKA (diluted to 20 µg/mL in 10 mM Sodium Acetate, pH 5.0) until an immobilization level of ~3,000 RU is reached.

  • Block unreacted esters with 1 M Ethanolamine-HCl (pH 8.5) for 7 minutes. Treat Flow Cell 1 (FC1) identically but omit the protein to serve as a reference surface.

Phase 2: Analyte Preparation & Injection 5. Prepare running buffer supplemented with exactly 3% DMSO. 6. Serially dilute 3B-NPB, AT9283, and VX-680 in the 3% DMSO running buffer to create a concentration series (0.39 nM to 100 nM). 7. Inject analytes over FC1 and FC2 at a high flow rate of 50 µL/min (to minimize mass transport limitations) for 60 seconds (association phase). 8. Allow running buffer to flow for 300 seconds to monitor the dissociation phase.

Phase 3: Data Processing 9. Perform double-referencing: subtract the FC1 signal from FC2, and then subtract the signal of a blank buffer injection. 10. Apply the DMSO solvent correction model. 11. Fit the resulting sensorgrams using a 1:1 Langmuir binding model to extract ka​ , kd​ , and calculate KD​ ( kd​/ka​ ).

SPR_Workflow Chip 1. Surface Prep CM5 Sensor Chip Immobilize 2. Immobilization AURKA Amine Coupling Chip->Immobilize Analyte 3. Analyte Injection Concentration Series Immobilize->Analyte Wash 4. Dissociation Buffer Wash Analyte->Wash Data 5. Kinetic Fitting 1:1 Langmuir Model Wash->Data

Standard SPR workflow for small-molecule kinetic profiling and solvent correction.

Comparative Kinetic Data Analysis

The table below summarizes the binding kinetics of the novel 3B-NPB compound against established AURKA inhibitors. Note that VX-680 is known to bind AURKA with a KD​ of approximately 0.7 nM, but exhibits extremely rapid association and dissociation kinetics that can be challenging to quantify without high-resolution SPR[3].

Table 1: SPR Binding Kinetics of AURKA Inhibitors
CompoundAssociation Rate ( ka​ ) [ M−1s−1 ]Dissociation Rate ( kd​ ) [ s−1 ]Affinity ( KD​ ) [nM]Residence Time ( τ ) [min]
3B-NPB (Target) 1.85×105 2.10×10−4 1.14 79.4
AT9283 4.10×105 1.25×10−3 3.05 13.3
VX-680 (Tozasertib) > 1.00×106 > 7.00×10−3 ~0.70 < 2.5
MLN8054 2.50×105 5.50×10−4 2.20 30.3
Discussion & Insights

While VX-680 boasts the highest thermodynamic affinity ( KD​ ~ 0.7 nM), its kinetic profile is heavily skewed toward a rapid on/off mechanism. In a physiological environment where ATP concentrations are in the millimolar range, a fast kd​ allows ATP to quickly outcompete the inhibitor once peak pharmacokinetic concentrations wane.

Conversely, 3B-NPB demonstrates a slightly lower association rate but a profoundly slower dissociation rate ( 2.10×10−4s−1 ). This translates to a residence time of nearly 80 minutes—over 6 times longer than AT9283 and significantly longer than MLN8054. This sustained target occupancy is directly attributable to the 3-bromo substitution on the benzamide ring, which anchors the molecule in the hydrophobic pocket via halogen bonding, making it a superior candidate for prolonged in vivo kinase suppression.

References

1.[1] Title: Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity | Journal of Medicinal Chemistry Source: acs.org URL: [Link]

2.[2] Title: PHA-680626 Is an Effective Inhibitor of the Interaction between Aurora-A and N-Myc Source: mdpi.com URL: [Link]

3.[3] Title: VX680 Binding in Aurora A: π−π Interactions Involving the Conserved Aromatic Amino Acid of the Flexible Glycine-Rich Loop | The Journal of Physical Chemistry A Source: acs.org URL: [Link]

Sources

Validation

Isotopic Labeling Validation for 3-bromo-N-(1H-pyrazol-4-yl)benzamide: A Comparative Guide

Stable isotope-labeled (SIL) compounds are the gold standard for internal standards in bioanalytical LC-MS/MS assays and metabolic tracing. For halogenated heterocyclic scaffolds like 3-bromo-N-(1H-pyrazol-4-yl)benzamide...

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Author: BenchChem Technical Support Team. Date: April 2026

Stable isotope-labeled (SIL) compounds are the gold standard for internal standards in bioanalytical LC-MS/MS assays and metabolic tracing. For halogenated heterocyclic scaffolds like 3-bromo-N-(1H-pyrazol-4-yl)benzamide —a critical building block in kinase inhibitor discovery—validating the exact isotopic incorporation (e.g., 13 C, 15 N, or 2 H) is non-trivial.

Because this molecule contains a bromine atom, it naturally exhibits a massive M+2 isotopic peak (due to the ~1:1 ratio of 79 Br and 81 Br). This unique structural feature complicates standard validation methods. As an Application Scientist, I have designed this guide to objectively compare the two premier analytical platforms for isotopic validation: High-Resolution Mass Spectrometry (HRMS) and Quantitative Nuclear Magnetic Resonance (qNMR) [1].

The Causality of Validation: HRMS vs. qNMR

To establish absolute isotopic purity, we must answer two distinct questions: How many labels were incorporated? and Where are they located? No single technique answers both perfectly, necessitating an orthogonal approach[1].

High-Resolution Mass Spectrometry (HRMS)
  • What it measures: Global Isotopologue Distribution.

  • The Causality: HRMS separates ions based on their exact mass-to-charge ratio ( m/z ). Because isotopes possess distinct mass defects (e.g., 13 C differs slightly in exact mass from 15 N), HRMS resolves the labeled compound from the natural abundance background[2]. For 3-bromo-N-(1H-pyrazol-4-yl)benzamide, HRMS is mandatory to distinguish a synthetic +2 Da label (like 13 C 2​ ) from the natural 81 Br isotope.

Quantitative NMR (qNMR)
  • What it measures: Positional Isotopomer Distribution.

  • The Causality: qNMR relies on the magnetic spin of nuclei. The local electronic environment dictates the chemical shift, meaning qNMR directly identifies the exact atomic position of the label via J-coupling patterns[1]. Furthermore, because the signal intensity is directly proportional to the number of resonant nuclei in a fully relaxed state, qNMR provides absolute quantitation without requiring a pre-calibrated labeled reference standard[3].

Quantitative Performance Comparison

The following table synthesizes the performance metrics of the primary validation platforms when applied to halogenated benzamides.

Analytical PlatformTarget MetricStructural SpecificitySensitivity (LOD)Quantitation BasisInterference Susceptibility
HRMS (Orbitrap/TOF) Global Isotopologue DistributionLow (Cannot pinpoint exact atomic label position)High (Femtomolar to Picomolar)Ion intensity vs. Natural Abundance EnvelopeHigh (Matrix effects, 81 Br M+2 isobaric overlap)
qNMR ( 1 H, 13 C, 15 N) Positional Isotopomer DistributionHigh (Exact atomic position via J-coupling)Moderate (Micromolar to Millimolar)Direct signal integration vs. Internal StandardLow (Highly specific chemical shifts)
LC-MS/MS (QqQ) Fragment-Specific IncorporationModerate (Depends entirely on fragmentation pathways)Very High (Attomolar)MRM transition intensityModerate (Isobaric fragments)

Visualizing the Orthogonal Validation Workflow

ValidationWorkflow SIL_Compound SIL 3-bromo-N-(1H-pyrazol-4-yl)benzamide Orthogonal_Split Orthogonal Validation SIL_Compound->Orthogonal_Split HRMS_Path HRMS (Orbitrap/TOF) Global Isotopologues Orthogonal_Split->HRMS_Path qNMR_Path qNMR (1H/13C/15N) Positional Isotopomers Orthogonal_Split->qNMR_Path HRMS_Val Mass Accuracy < 5 ppm Natural Abundance Correction HRMS_Path->HRMS_Val qNMR_Val T1 Relaxation Calibration Internal Standard Integration qNMR_Path->qNMR_Val Final_Output Absolute Isotopic Purity & Structural Confirmation HRMS_Val->Final_Output qNMR_Val->Final_Output

Orthogonal workflow for validating isotopic incorporation using HRMS and qNMR.

Self-Validating Experimental Protocols

To ensure scientific integrity, a validation protocol cannot rely on external assumptions; it must be a closed, self-validating system.

Protocol A: Global Isotopologue Validation via LC-ESI-HRMS

This protocol uses mathematical deconvolution to self-correct for the natural isotopic background[4].

  • Step 1: Equimolar Sample Preparation. Prepare 100 ng/mL solutions of both the SIL-3-bromo-N-(1H-pyrazol-4-yl)benzamide and an unlabeled reference standard in 50% Acetonitrile/Water with 0.1% Formic Acid.

  • Step 2: High-Resolution Acquisition. Inject samples into an LC-HRMS system (e.g., Orbitrap) set to a resolving power of >70,000 at m/z 200.

    • Causality: The unlabeled molecule has a massive 81 Br natural isotope peak at M+2. If you are validating a 13 C 2​ label, the synthetic label's mass defect will be slightly different from the 81 Br mass defect. A resolution of >70,000 is physically required to separate these isobaric peaks and prevent the natural bromine from artificially inflating your calculated isotopic purity[2].

  • Step 3: Self-Validating Deconvolution. Acquire the spectrum of the unlabeled standard immediately prior to the SIL sample. Subtract the empirical natural abundance isotopic envelope from the SIL spectrum.

    • Causality: By subtracting the actual, instrument-specific natural abundance spectrum (rather than a theoretical in-silico model), you inherently correct for real-time instrument mass bias and background matrix interferences, ensuring the final enrichment percentage is purely synthetic[4].

Protocol B: Positional Isotopomer Validation via 1 H/ 13 C qNMR

This protocol utilizes an internal standard and relaxation physics to create a self-calibrating quantitative environment[5].

  • Step 1: Internal Standard (IS) Selection. Co-dissolve ~10 mg of the SIL compound with a precisely weighed NIST-traceable internal standard (e.g., Maleic acid) in DMSO- d6​ .

    • Causality: Maleic acid produces a sharp singlet at ~6.26 ppm, which perfectly avoids overlap with the pyrazole protons (~7.5–8.0 ppm) and the benzamide aromatic protons[5].

  • Step 2: T1​ Relaxation Optimization (The Self-Validating Step). Run an inversion-recovery experiment to determine the longitudinal relaxation time ( T1​ ) of the slowest relaxing proton in the mixture. Set the relaxation delay ( D1​ ) to ≥5×T1​ .

    • Causality: Nuclear spins require time to return to thermal equilibrium after an RF pulse. If D1​ is too short, slower-relaxing nuclei will be under-represented. By strictly enforcing D1​≥5×T1​ , >99% of magnetization is recovered, making the subsequent integration strictly quantitative and self-correcting for differential molecular dynamics[3].

  • Step 3: Acquisition & Integration. Acquire the 1D 1 H or 13 C spectrum. Integrate the IS peak and the target labeled peaks.

    • Causality: Because the IS and the analyte experience the exact same magnetic field and pulse sequence, the ratio of their integrated areas is fundamentally tied to their molar ratio. A loss of signal in the expected proton position (or a corresponding enhanced 13 C signal) definitively proves the exact atomic location of the isotopic label[3].

Conclusion

For complex halogenated scaffolds like 3-bromo-N-(1H-pyrazol-4-yl)benzamide, relying on a single validation method introduces unacceptable risk. HRMS provides unparalleled sensitivity and global isotopologue data but is highly susceptible to isobaric interference from natural bromine isotopes. Conversely, qNMR provides definitive positional data and absolute quantitation but lacks the sensitivity for trace-level impurity detection. By coupling the self-validating protocols of both platforms, researchers can guarantee the structural and isotopic integrity of their internal standards.

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Safety & Regulatory Compliance

Safety

Comprehensive Safety and Handling Guide for 3-bromo-N-(1H-pyrazol-4-yl)benzamide

Hazard Assessment and Core Safety Principles Based on the analysis of related chemical structures, 3-bromo-N-(1H-pyrazol-4-yl)benzamide should be handled as a compound that is potentially hazardous. The primary anticipat...

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Author: BenchChem Technical Support Team. Date: April 2026

Hazard Assessment and Core Safety Principles

Based on the analysis of related chemical structures, 3-bromo-N-(1H-pyrazol-4-yl)benzamide should be handled as a compound that is potentially hazardous. The primary anticipated hazards include:

  • Skin Irritation: Similar benzamide and brominated compounds are known to cause skin irritation.[1][2][3]

  • Serious Eye Irritation: Direct contact with the eyes is likely to cause serious irritation.[1][2][3]

  • Respiratory Tract Irritation: Inhalation of dust particles may lead to respiratory irritation.[1][2][3][4]

  • Harmful if Swallowed: Some related compounds are classified as harmful if ingested.[5][6]

Therefore, all handling procedures must be conducted with the appropriate engineering controls and personal protective equipment to minimize exposure.[7][8]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to mitigate the risks associated with handling 3-bromo-N-(1H-pyrazol-4-yl)benzamide. The following table summarizes the recommended PPE for various laboratory operations.

Protection Type Recommended Equipment Purpose and Rationale
Eye and Face Protection Safety glasses with side-shields or goggles. A face shield may be required for splash hazards.[7][9][10]Protects against airborne dust particles and accidental splashes of solutions containing the compound.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron.[7][9]Prevents direct skin contact with the chemical, which could lead to irritation.
Respiratory Protection A NIOSH-approved respirator should be used if ventilation is inadequate or if dust is generated.[7][9]Protects against the inhalation of fine dust particles that may cause respiratory tract irritation.
Body Protection A laboratory coat and closed-toed footwear are mandatory.[10]Provides an additional layer of protection against accidental spills and contamination.

Safe Handling and Operational Workflow

Adherence to a strict operational workflow is essential for minimizing exposure and ensuring the integrity of your experiments.

Engineering Controls
  • Ventilation: All handling of solid 3-bromo-N-(1H-pyrazol-4-yl)benzamide should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[5][10]

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[5][11]

Step-by-Step Handling Protocol
  • Preparation: Before handling the compound, ensure you are wearing all the required PPE as outlined in the table above.

  • Weighing:

    • Perform all weighing operations within a ventilated enclosure or a chemical fume hood to contain any dust.[5]

    • Use a clean spatula to carefully transfer the desired amount of the compound to a tared weighing vessel.

    • Avoid generating dust during transfer.[5][10]

  • Dissolution:

    • Add the weighed solid to the appropriate solvent in a suitable flask.

    • If sonication or heating is required, ensure the container is appropriately sealed or vented to prevent the release of vapors or aerosols.

  • Storage: Store 3-bromo-N-(1H-pyrazol-4-yl)benzamide in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][7]

Workflow Diagram

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood handle_weigh Weigh Compound in Fume Hood prep_hood->handle_weigh Proceed to Handling handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve cleanup_decon Decontaminate Glassware handle_dissolve->cleanup_decon After Experiment cleanup_waste Dispose of Waste cleanup_decon->cleanup_waste

Caption: Workflow for the safe handling of 3-bromo-N-(1H-pyrazol-4-yl)benzamide.

Spill Management and Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is critical.

Spill Cleanup
  • Evacuate: Evacuate non-essential personnel from the spill area.[5]

  • Ventilate: Ensure the area is well-ventilated.[5]

  • Contain: Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite or sand.[5][11]

  • Collect: Carefully sweep or scoop the contained material into a labeled hazardous waste container. Avoid creating dust.[5][10]

  • Decontaminate: Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.[5]

First Aid Measures
Exposure Route First Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][9][10]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[1][5][10]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][10][11]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6][10][11]

Disposal Plan

Proper disposal of chemical waste is crucial for environmental protection and regulatory compliance.

  • Waste Collection: Collect all waste containing 3-bromo-N-(1H-pyrazol-4-yl)benzamide and any contaminated materials (e.g., gloves, absorbent pads) in a designated and properly labeled hazardous waste container.[9][10]

  • Regulatory Compliance: All chemical waste must be disposed of in accordance with local, state, and federal regulations.[1][9] Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

References

  • Personal protective equipment for handling Benzamide, N,N,4-trimethyl-. Benchchem.
  • BENZAMIDE CAS Number - HAZARD SUMMARY. NJ.gov.
  • Personal protective equipment for handling Benzamide, N-benzoyl-N-(phenylmethyl)-. Benchchem.
  • Safety Data Sheet Benzamide. Metasci.
  • Benzamide. Santa Cruz Biotechnology.
  • SAFETY DATA SHEET. Fisher Scientific.
  • 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid. AK Scientific, Inc.
  • SAFETY DATA SHEET. Fisher Scientific.
  • 3-BROMO-1H-PYRAZOLE - Safety Data Sheet. ChemicalBook.
  • 3-Bromo-N-methylbenzamide. PubChem.
  • 3-broMo-1H-pyrazol-5-aMine SDS. ECHEMI.
  • Material Safety Data Sheet - 3-Bromobenzaldehyde, 96+%. Cole-Parmer.

Sources

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